2,6-Bis(trifluoromethyl)bromobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6/c9-6-4(7(10,11)12)2-1-3-5(6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMISZWJLTZOROU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371155 | |
| Record name | 2-Bromo-1,3-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118527-30-3 | |
| Record name | 2-Bromo-1,3-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(trifluoromethyl)-2-bromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unlocking the Potential of 2,6-Bis(trifluoromethyl)bromobenzene: A Technical Guide to its Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(trifluoromethyl)bromobenzene is a key building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring two potent electron-withdrawing trifluoromethyl (CF₃) groups flanking a reactive bromine atom, imbues it with a distinct set of electronic properties that are highly sought after in the design of novel therapeutics and functional materials. The strategic placement of the CF₃ groups provides significant steric hindrance and electronic modulation, influencing reactivity and conferring desirable physicochemical properties such as enhanced metabolic stability and lipophilicity to derivative compounds[1].
This technical guide provides an in-depth exploration of the core electronic properties of 2,6-bis(trifluoromethyl)bromobenzene. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular characteristics and to provide actionable experimental and computational protocols for its characterization.
Molecular Structure and Physicochemical Properties
The foundational attributes of 2,6-bis(trifluoromethyl)bromobenzene are summarized in the table below.
| Property | Value | Source |
| CAS Number | 118527-30-3 | [2][3][4] |
| Molecular Formula | C₈H₃BrF₆ | [2][4] |
| Molecular Weight | 293.00 g/mol | [2][4] |
| Appearance | Solid | [3] |
The Electronic Landscape: A Symphony of Inductive and Resonance Effects
The electronic character of 2,6-bis(trifluoromethyl)bromobenzene is dominated by the interplay of the strong inductive effect of the two trifluoromethyl groups and the combined inductive and resonance effects of the bromine atom.
The Dominance of the Trifluoromethyl Groups
The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry. This is due to the high electronegativity of the fluorine atoms, which creates a strong dipole moment within the C-F bonds, pulling electron density away from the benzene ring. This powerful inductive effect (-I) significantly lowers the electron density of the aromatic system.
The Hammett constants (σ) provide a quantitative measure of the electronic effect of a substituent. For the trifluoromethyl group, the para-Hammett constant (σₚ) is +0.54, indicating its strong electron-withdrawing nature through a combination of inductive and resonance effects. The meta-Hammett constant (σₘ) is +0.43, primarily reflecting the inductive effect.
The Dual Nature of the Bromine Substituent
The bromine atom exhibits a dual electronic character. It is more electronegative than carbon and thus withdraws electron density from the benzene ring through an inductive effect (-I). However, the lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system through a resonance effect (+M). While the inductive effect of halogens generally outweighs their resonance effect, making them deactivating overall for electrophilic aromatic substitution, the resonance donation directs incoming electrophiles to the ortho and para positions.
Synergistic Effects in 2,6-Bis(trifluoromethyl)bromobenzene
In 2,6-bis(trifluoromethyl)bromobenzene, the two ortho CF₃ groups exert a powerful and synergistic electron-withdrawing effect on the benzene ring. This has several important consequences for the molecule's electronic properties and reactivity:
-
Reduced Ring Electron Density: The overall electron density of the aromatic ring is significantly diminished, making it less susceptible to electrophilic attack.
-
Polarization of the C-Br Bond: The strong inductive pull of the CF₃ groups enhances the polarization of the carbon-bromine bond, making the carbon atom more electrophilic and the bromine a better leaving group in certain reactions.
-
Steric Shielding: The bulky CF₃ groups sterically hinder the bromine atom and the adjacent positions on the ring, influencing the regioselectivity of reactions.
The following diagram illustrates the key electronic and steric influences within the molecule.
Caption: Electronic and steric effects in 2,6-bis(trifluoromethyl)bromobenzene.
Experimental and Computational Characterization of Electronic Properties
A comprehensive understanding of the electronic properties of 2,6-bis(trifluoromethyl)bromobenzene requires a combination of experimental measurements and computational modeling.
Computational Analysis: A Window into the Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules. A typical workflow for the computational analysis of 2,6-bis(trifluoromethyl)bromobenzene is outlined below.
-
Geometry Optimization:
-
Construct the 3D structure of 2,6-bis(trifluoromethyl)bromobenzene using a molecular modeling software (e.g., GaussView, Avogadro).
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This step finds the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Property Calculation:
-
From the optimized structure, calculate key electronic properties, including:
-
Molecular Orbital Analysis: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and electronic excitation energy.
-
Electrostatic Potential (ESP) Map: Visualize the charge distribution on the molecular surface. This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Dipole Moment: Calculate the magnitude and direction of the molecular dipole moment, which provides insight into the overall polarity of the molecule.
-
Simulated Spectra: Predict the NMR chemical shifts, UV-Vis absorption spectrum, and vibrational (IR and Raman) spectra.
-
-
The following diagram illustrates the workflow for DFT-based characterization.
Caption: Workflow for DFT-based electronic property characterization.
Experimental Spectroscopic Analysis
Experimental spectroscopy provides direct measurement of the electronic and structural properties of 2,6-bis(trifluoromethyl)bromobenzene.
NMR spectroscopy is an indispensable tool for confirming the structure and probing the electronic environment of the nuclei in the molecule.
-
¹H NMR: The proton NMR spectrum will provide information about the chemical environment of the three aromatic protons. The strong electron-withdrawing effect of the adjacent CF₃ groups is expected to shift these proton signals downfield.
-
¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the eight carbon atoms. The carbons attached to the fluorine and bromine atoms will show characteristic splitting patterns and chemical shifts.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. A single resonance is expected for the six equivalent fluorine atoms of the two CF₃ groups. The chemical shift of this signal is indicative of the electronic environment of the CF₃ groups.
-
Sample Preparation: Dissolve a small amount of 2,6-bis(trifluoromethyl)bromobenzene in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Compare the experimental data with predicted spectra from DFT calculations for a comprehensive analysis.
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light corresponds to the excitation of electrons from occupied to unoccupied molecular orbitals.
-
Sample Preparation: Prepare a dilute solution of 2,6-bis(trifluoromethyl)bromobenzene in a UV-transparent solvent (e.g., cyclohexane, acetonitrile).
-
Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) and the corresponding molar absorptivity (ε). These parameters can be correlated with the HOMO-LUMO gap calculated by DFT.
Reactivity and Applications in Synthesis
The electronic properties of 2,6-bis(trifluoromethyl)bromobenzene directly influence its reactivity and utility as a synthetic building block. The electron-deficient nature of the aromatic ring and the polarized C-Br bond make it an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings[1]. These reactions allow for the facile introduction of a wide range of substituents at the bromine-bearing position, enabling the synthesis of complex molecules with tailored properties for drug discovery and materials science.
The steric hindrance provided by the ortho-trifluoromethyl groups can also be exploited to control the regioselectivity of subsequent reactions on the aromatic ring or on the newly introduced substituent.
Conclusion
2,6-Bis(trifluoromethyl)bromobenzene is a molecule with a rich and tunable electronic landscape. The powerful electron-withdrawing nature of the trifluoromethyl groups, combined with the unique properties of the bromine atom, creates a versatile platform for the synthesis of advanced materials and pharmaceuticals. A thorough understanding of its electronic properties, achieved through a synergistic approach of computational modeling and experimental characterization, is crucial for unlocking its full potential in these fields. The protocols and insights provided in this guide serve as a comprehensive resource for researchers seeking to harness the unique attributes of this valuable chemical entity.
References
- The Role of Trifluoromethylated Aromatics in Modern Drug Discovery. (2026). Vertex AI Search.
- 2,6-Bis(trifluoromethyl)bromobenzene, min 98%, 100 grams. Aladdin Scientific.
- 1-Bromo-4-nitro-2,6-bis-(trifluoromethyl)benzene. PubChem.
- 2,4-Bis(trifluoromethyl)bromobenzene 98 327-75-3. Sigma-Aldrich.
- 2-Bromo-1,3-bis(trifluoromethyl)benzene. PubChem.
- 2,6-Bis(trifluoromethyl)bromobenzene | 118527-30-3. Sigma-Aldrich.
- 2,6-Bis(trifluoromethyl)bromobenzene | CAS 118527-30-3. Santa Cruz Biotechnology.
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The Strategic Deployment of 2,6-Bis(trifluoromethyl)bromobenzene in Medicinal Chemistry: A Technical Guide
This guide provides an in-depth technical exploration of 2,6-bis(trifluoromethyl)bromobenzene, a specialized building block for medicinal chemistry. We will move beyond a simple recitation of facts to a nuanced discussion of its strategic applications, inherent challenges, and the causal reasoning behind its use in drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage unique chemical motifs to overcome complex pharmacological hurdles.
Introduction: The Privileged Role of Trifluoromethyl Groups in Drug Design
The strategic incorporation of trifluoromethyl (CF3) groups is a cornerstone of modern medicinal chemistry.[1][2] These moieties are prized for their ability to profoundly and predictably alter the physicochemical properties of a drug candidate. The strong electron-withdrawing nature of the CF3 group and the high bond energy of the C-F bond can significantly enhance metabolic stability, modulate lipophilicity and pKa, and improve the binding affinity of a molecule to its biological target.[2][3][4] Consequently, the presence of trifluoromethyl groups is a recurring theme in a wide array of FDA-approved drugs.[5]
While the 3,5-disubstituted isomer has seen broader application, 2,6-bis(trifluoromethyl)bromobenzene presents a unique set of steric and electronic characteristics. This guide will delve into the specific implications of this ortho-substitution pattern, offering a framework for its rational application in drug discovery programs.
Physicochemical Properties and Reactivity Profile
2,6-Bis(trifluoromethyl)bromobenzene is a solid at room temperature with a distinct set of physical properties that should be considered in experimental design.
| Property | Value | Source |
| CAS Number | 118527-30-3 | [6][7][8] |
| Molecular Formula | C8H3BrF6 | [6][7][8] |
| Molecular Weight | 293.00 g/mol | [6][8] |
| Physical Form | Solid | [9] |
| Melting Point | 49-52°C | [9] |
| Density | 1.69 g/cm³ | [9] |
The two trifluoromethyl groups positioned ortho to the bromine atom create a sterically hindered and electron-deficient aromatic ring. This has significant consequences for its reactivity in common synthetic transformations.
The significant steric bulk of the two ortho CF3 groups can be expected to hinder the approach of bulky catalytic species, potentially requiring more forceful reaction conditions or specialized, less sterically demanding catalysts and ligands for cross-coupling reactions. Conversely, the strong inductive effect of the trifluoromethyl groups can facilitate the formation of organometallic intermediates through lithiation.
Strategic Considerations in Medicinal Chemistry
The decision to employ the 2,6-bis(trifluoromethyl)phenyl moiety in a drug candidate should be a deliberate one, weighing the potential benefits against the synthetic and pharmacological challenges.
Enhanced Metabolic Stability
One of the most compelling reasons to consider this building block is the potential for enhanced metabolic stability. The trifluoromethyl groups act as "metabolic shields," sterically blocking the ortho positions from enzymatic attack, particularly by cytochrome P450 enzymes which are major contributors to drug metabolism.[2][10]
This "global protective effect" has been observed in other contexts where trifluoromethyl groups shield other parts of the molecule from metabolism.[11] By incorporating the 2,6-bis(trifluoromethyl)phenyl group, a medicinal chemist can potentially reduce clearance, increase the in vivo half-life, and achieve a more predictable pharmacokinetic profile for a drug candidate.[2]
Modulation of Conformation and Binding
The steric bulk of the ortho-CF3 groups will force a twisted conformation (high dihedral angle) when the phenyl ring is attached to another aromatic system. This can be a powerful tool in drug design to lock a molecule into a specific, biologically active conformation. This constrained geometry can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.
Challenges and Mitigation Strategies
The primary challenge associated with this building block is its steric hindrance. This can not only complicate synthesis but may also prevent the molecule from fitting into the binding pocket of the target protein. Therefore, its use is likely best suited for situations where the 2,6-bis(trifluoromethyl)phenyl moiety is directed towards a solvent-exposed region of the binding site or where a twisted conformation is desired.
Experimental Protocols
While specific, published applications of 2,6-bis(trifluoromethyl)bromobenzene in medicinal chemistry are not abundant, the following protocols for key transformations are provided as a starting point for researchers. These are designed to be self-validating and include considerations for the unique properties of this substrate.
Suzuki-Miyaura Cross-Coupling
This protocol is designed for the coupling of an arylboronic acid with the sterically hindered 2,6-bis(trifluoromethyl)bromobenzene.
Materials:
-
2,6-Bis(trifluoromethyl)bromobenzene
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4), finely ground
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask, add 2,6-bis(trifluoromethyl)bromobenzene (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)2 (0.02 equiv) and SPhos (0.04 equiv) in a minimal amount of anhydrous toluene.
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene to water). The reaction should be reasonably concentrated.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Due to the steric hindrance, reaction times may be prolonged (12-24 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality and Self-Validation:
-
Choice of Ligand: SPhos is a bulky, electron-rich Buchwald ligand known to be effective for sterically demanding Suzuki couplings.
-
Base: Finely ground K3PO4 is a strong base that is often effective in challenging couplings.
-
Monitoring: The slow nature of the reaction necessitates careful monitoring to determine the optimal endpoint and avoid decomposition. If the reaction stalls, a small additional charge of catalyst may be beneficial.
Conclusion
2,6-Bis(trifluoromethyl)bromobenzene is a highly specialized building block with a unique profile of properties. While its significant steric hindrance presents synthetic challenges and may limit its broad applicability, it offers a compelling potential solution for addressing metabolic instability through steric shielding. Its ability to enforce a twisted conformation can also be a valuable tool in rational drug design for enhancing binding affinity and selectivity. The successful application of this reagent requires a thoughtful consideration of these trade-offs and a willingness to employ more specialized synthetic methodologies. For the medicinal chemist facing challenges with rapid metabolism at an aromatic ring, 2,6-bis(trifluoromethyl)bromobenzene represents a potent, albeit challenging, tool in their arsenal.
References
- Vertex AI Search. The Impact of Bis(trifluoromethyl)phenyl Group in Organic Synthesis.
- Journal of Biomedical Research & Environmental Sciences.
- Meawad, A.; et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. 2023.
- He, C.-Y.; et al. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal.
- The Journal of Organic Chemistry. An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent.
- ResearchGate. Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester.
- ResearchGate. An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- PubMed.
- MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
- PubMed Central.
- ResearchGate.
- PubMed Central. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes.
- ResearchGate. Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)
- PubMed.
- Google P
Sources
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. CAS 118527-30-3 | 1800-B-46 | MDL MFCD00236210 | 2,6-Bis(trifluoromethyl)bromobenzene | SynQuest Laboratories [synquestlabs.com]
- 7. 118527-30-3 | 2-Bromo-1,3-bis(trifluoromethyl)benzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
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- 11. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Formation and Utilization of 2,6-Bis(trifluoromethyl)phenylmagnesium Bromide
Abstract & Introduction
The synthesis of sterically hindered and electronically deactivated Grignard reagents is a significant challenge in modern organic synthesis. 2,6-Bis(trifluoromethyl)phenylmagnesium bromide is a valuable, albeit challenging, organometallic intermediate. Its utility lies in its ability to introduce the bulky, electron-poor 2,6-bis(trifluoromethyl)phenyl moiety, a key structural motif in pharmaceuticals and advanced materials. The two trifluoromethyl groups, however, create substantial electronic and steric hurdles that complicate its formation via classical methods. Furthermore, the synthesis of trifluoromethyl-substituted aryl Grignard reagents carries inherent safety risks that must be carefully managed.[1][2]
This document provides a comprehensive guide to the successful formation of 2,6-bis(trifluoromethyl)phenylmagnesium bromide. We will explore the mechanistic challenges, detail two reliable protocols for its synthesis—classical magnesium insertion and halogen-magnesium exchange—and provide a representative application in a cross-coupling reaction. The causality behind critical experimental steps is explained to empower researchers to troubleshoot and adapt these methods.
Mechanistic Considerations & Key Challenges
The formation of a Grignard reagent proceeds via a radical mechanism at the surface of the magnesium metal.[3][4] The reaction of an aryl halide with magnesium involves the transfer of an electron from the metal to the carbon-halogen antibonding orbital, leading to the formation of a radical anion which then collapses to an aryl radical and a halide anion.[3] This aryl radical subsequently combines with a MgX species on the surface to form the final Grignard reagent, RMgX.[3][5]
However, 2,6-bis(trifluoromethyl)bromobenzene presents two primary obstacles to this process:
-
Severe Electronic Deactivation: The two trifluoromethyl (-CF₃) groups are powerfully electron-withdrawing. This decreases the electron density of the aromatic ring, making the oxidative addition of magnesium into the carbon-bromine bond significantly more difficult.
-
Pronounced Steric Hindrance: The bulky -CF₃ groups ortho to the bromine atom physically obstruct the approach of the aryl halide to the magnesium surface, impeding the necessary interactions for the reaction to initiate and proceed.
These factors lead to sluggish or failed reactions and necessitate specialized protocols to achieve success.
Caption: Key challenges in forming the Grignard reagent from 2,6-bis(trifluoromethyl)bromobenzene.
Recommended Protocols for Synthesis
Given the challenges, two primary methods are recommended. The choice depends on the available reagents, scale, and desired reaction efficiency. Strict anhydrous conditions are paramount for success in both protocols, as Grignard reagents react readily with water. [6][7] All glassware must be rigorously dried (e.g., oven-dried at >120°C overnight and assembled hot under an inert atmosphere), and anhydrous solvents must be used.[7]
Protocol 1: Classical Formation via Magnesium Insertion with Activation
This method relies on direct reaction with magnesium metal but requires careful activation of the magnesium to overcome the passivating oxide layer and the substrate's low reactivity.[8]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Amount | Notes |
| Magnesium turnings | 24.31 | 24.0 | 0.58 g | Use high-purity, non-passivated turnings if possible. |
| 2,6-Bis(trifluoromethyl)bromobenzene | 293.01 | 20.0 | 5.86 g | Ensure purity and dryness. |
| Anhydrous Tetrahydrofuran (THF) | - | - | 60 mL | Use a freshly distilled or inhibitor-free, packaged dry solvent. |
| 1,2-Dibromoethane (DBE) | 187.86 | ~1.0 | ~0.1 mL (2-3 drops) | Chemical activator. Bubbling of ethylene indicates activation.[8] |
| Iodine (I₂) | 253.81 | 1 crystal | Tiny amount | Visual indicator of initiation (color fades). |
Step-by-Step Methodology
-
Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the entire apparatus under an inert gas flow and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings into the flask. Add a tiny crystal of iodine. Briefly heat the flask gently with a heat gun under the inert atmosphere until iodine vapors are visible, then allow it to cool. This helps disrupt the oxide layer.
-
Initiation: Add 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 2,6-bis(trifluoromethyl)bromobenzene in 30 mL of anhydrous THF. Add ~2-3 mL of this solution to the magnesium slurry. Add the 1,2-dibromoethane to the flask.
-
Monitoring Initiation: The reaction should be initiated. Signs include the disappearance of the brown iodine color, gentle bubbling (ethylene from DBE), and a slight exotherm causing the solvent to reflux.[9] If the reaction does not start, gently warm the mixture or crush the magnesium turnings with a dry glass rod. Caution: Do not proceed with the main addition until initiation is confirmed.
-
Addition: Once the reaction is initiated and self-sustaining, add the remaining aryl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction can be exothermic.[10]
-
Completion: After the addition is complete, add the remaining 20 mL of THF to wash the funnel. Continue to stir the gray-to-brown mixture at room temperature for 1-2 hours or until most of the magnesium is consumed to ensure complete reaction.
-
Usage: The resulting Grignard reagent is not isolated and should be used directly in the subsequent reaction step.
Protocol 2: Formation via Halogen-Magnesium Exchange
This is often the more reliable and safer method for preparing electron-poor aryl Grignards.[1] It uses a more reactive, commercially available Grignard reagent (isopropylmagnesium chloride) to perform a halogen-metal exchange at low temperature, bypassing the difficult oxidative insertion step.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Amount | Notes |
| 2,6-Bis(trifluoromethyl)bromobenzene | 293.01 | 20.0 | 5.86 g | Ensure purity and dryness. |
| Isopropylmagnesium chloride (i-PrMgCl) | - | 22.0 | 11.0 mL | Use a commercial solution (e.g., 2.0 M in THF). Titrate before use. |
| Anhydrous Tetrahydrofuran (THF) | - | - | 40 mL | Use a freshly distilled or inhibitor-free, packaged dry solvent. |
Step-by-Step Methodology
-
Setup: Assemble a three-necked, round-bottom flask with a magnetic stirrer, a thermometer, a syringe port (septum), and a nitrogen or argon inlet. Flame-dry the apparatus and cool to room temperature.
-
Initial Cooling: Add the 2,6-bis(trifluoromethyl)bromobenzene and 40 mL of anhydrous THF to the flask. Cool the resulting solution to between -15 °C and -10 °C using an appropriate cooling bath (e.g., dry ice/acetonitrile).
-
Slow Addition: Slowly add the isopropylmagnesium chloride solution via syringe over 30-45 minutes. Crucially, maintain the internal temperature below -5 °C throughout the addition. A significant exotherm can occur.
-
Aging: Once the addition is complete, stir the reaction mixture at -10 °C to 0 °C for 1-2 hours. The halogen-magnesium exchange is typically rapid at these temperatures.
-
Confirmation and Usage: The formation of the desired 2,6-bis(trifluoromethyl)phenylmagnesium bromide is now complete. The solution can be warmed to the desired temperature for the subsequent reaction. This method often results in higher yields and fewer side products compared to the classical approach.
Protocol Comparison and Safety
| Feature | Protocol 1: Classical Insertion | Protocol 2: Halogen-Magnesium Exchange |
| Principle | Oxidative addition of Mg⁰ into the C-Br bond. | Transmetalation from a more reactive Grignard reagent. |
| Key Challenge | Difficult reaction initiation due to steric/electronic factors. | Requires low temperatures and a pre-made Grignard reagent. |
| Typical Yields | Moderate to Good (highly variable). | Good to Excellent (more reproducible). |
| Side Products | Wurtz coupling (homocoupling of the aryl halide). | Generally cleaner with fewer side products. |
| Safety Concern | Potential for runaway exotherm after an induction period.[10] | Exothermic addition must be controlled with slow addition/cooling. |
CRITICAL SAFETY WARNING: Trifluoromethyl-substituted aryl Grignard reagents have been reported to be thermally unstable and can detonate, particularly upon loss of solvent or overheating.[1][2] Never allow the reaction mixture to boil to dryness. Always maintain a controlled temperature and ensure efficient stirring. It is recommended to perform these reactions behind a blast shield.
Application Workflow: Kumada Cross-Coupling
To demonstrate the utility of the prepared Grignard reagent, it can be used in a palladium-catalyzed Kumada cross-coupling reaction to form a biaryl product.[11]
Caption: General workflow from starting material to a biaryl product via Kumada coupling.
Representative Protocol: Kumada Coupling with 4-Bromoanisole
-
Catalyst Preparation: In a separate, dry, inerted flask, add 4-bromoanisole (e.g., 18 mmol, 0.9 eq) and a suitable palladium catalyst such as Pd(dppf)Cl₂ (e.g., 0.4 mmol, 2 mol%). Add 20 mL of anhydrous THF.
-
Grignard Addition: Cool the catalyst mixture to 0 °C. Slowly transfer the previously prepared solution of 2,6-bis(trifluoromethyl)phenylmagnesium bromide (20 mmol) via cannula into the catalyst mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching and Workup: Upon completion, carefully cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
References
- Grignard Reaction - Web Pages. (n.d.).
-
Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Formation Of Grignard Reagent Mechanism. YouTube. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Grignard reagent. Wikipedia. Retrieved from [Link]
-
TMP Chem. (2019). making Grignard reagents. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]
- Silverman, G. S., & Rakita, P. E. (2009). The Grignard Reagents. Organometallics in Synthesis, 1-124.
- Leazer, J. L., & Cvetovich, R. (2002). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. U.S.
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
-
Leazer, J. L., Jr., Cvetovich, R., Fleitz, F., et al. (2007). 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone. Organic Syntheses, 84, 119. Retrieved from [Link]
-
University of the West Indies at Mona. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]
-
Chem Survival. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Retrieved from [Link]
- Leazer, J. L., Jr., Cvetovich, R., Tsay, F.-R., et al. (2003). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. Organic Process Research & Development, 7(4), 540-544.
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Aryl Grignards. Retrieved from [Link]
- Organ, M. G., & Shaikh, A. (2016). Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents.
- Pescarmona, P. P. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle.
-
Soderberg, T. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2021). Synthesis and Preparation of Grignard Reagent. Research and Reviews: Journal of Chemistry. Retrieved from [Link]
Sources
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- 6. chemguide.co.uk [chemguide.co.uk]
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- 9. d.web.umkc.edu [d.web.umkc.edu]
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- 11. pubs.acs.org [pubs.acs.org]
reaction conditions for Heck coupling of 2,6-Bis(trifluoromethyl)bromobenzene
Executive Summary
The Heck coupling of 2,6-Bis(trifluoromethyl)bromobenzene represents a "perfect storm" of synthetic challenges. While the strong electron-withdrawing nature of the two
Standard Heck protocols (e.g.,
Mechanistic Analysis & Strategy
The "Steric Wall" Problem
In a standard Heck cycle, the rate-determining step for sterically hindered aryl halides shifts from oxidative addition to migratory insertion .
-
Oxidative Addition (Fast): The electron-deficient ring facilitates rapid addition to
. -
Olefin Coordination (Blocked): The resulting
species is flanked by two massive groups. These groups physically block the equatorial coordination sites required for the olefin to bind. -
Migratory Insertion (Stalled): Without intimate olefin coordination, the C–C bond formation cannot occur.
The Solution: Species & Cationic Routes
To overcome this, we must engineer the catalyst resting state:
-
Strategy A (The "Bulky" Approach): Use ligands like Tri-tert-butylphosphine (
) . Its immense cone angle forces the formation of a monoligated species, leaving an open coordination site for the olefin. -
Strategy B (The "Cationic" Approach): Use Silver additives (e.g.,
) . Silver abstracts the bromide from the Pd center, creating a cationic species. This cationic center is much more electrophilic (pulling the olefin in) and has a vacant coordination site not blocked by a halogen.
Figure 1: Mechanistic comparison showing why standard conditions fail and how monoligated/cationic pathways bypass the steric blockade.
Recommended Protocols
Protocol A: The "Hartwig-Fu" Method (Primary Recommendation)
Best for: Acrylates, Styrenes, and non-volatile olefins.
This protocol relies on the generation of a highly active, monoligated
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Notes |
| Catalyst | 2.5 mol% | Provides 5 mol% Pd. | |
| Ligand | 6-10 mol% | Air-stable precursor to | |
| Base | 2.0 equiv | Soluble organic bases are superior here. | |
| Solvent | 1,4-Dioxane or DMF | - | Anhydrous, degassed. |
| Temp | 110°C - 120°C | - | High energy required for insertion. |
Step-by-Step Procedure:
-
Catalyst Premix: In a glovebox or under Argon, add
(23 mg, 0.025 mmol) and (17 mg, 0.06 mmol) to a reaction vial. -
Solvent Addition: Add anhydrous 1,4-Dioxane (2.0 mL). Stir for 5 minutes until the solution turns a dark orange/brown (active catalyst formation).
-
Substrate Addition: Add 2,6-Bis(trifluoromethyl)bromobenzene (1.0 mmol) and the Olefin (1.2 - 1.5 mmol).
-
Base Addition: Add
(Hunig's Base) (2.0 mmol). -
Reaction: Seal the vial with a Teflon-lined cap. Heat to 110°C for 16–24 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.
Protocol B: The "Silver-Promoted" Method (Alternative)
Best for: Extremely stubborn substrates where Protocol A yields <20% conversion.
This method uses silver carbonate to abstract the bromide, forcing the reaction through a cationic pathway. This creates a "naked" Pd center that is desperate for coordination, overcoming the steric bulk.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Notes |
| Catalyst | 5-10 mol% | Higher loading often needed. | |
| Ligand | 10-20 mol% | Bulky, but less electron-rich than | |
| Additive | 1.1 equiv | Acts as both base and halide scavenger. | |
| Solvent | DMF or NMP | - | Polar solvent stabilizes the cationic intermediate. |
| Temp | 100°C - 130°C | - |
Step-by-Step Procedure:
-
Setup: To a dried Schlenk tube, add
(11 mg, 0.05 mmol), (30 mg, 0.1 mmol), and (303 mg, 1.1 mmol). -
Inerting: Evacuate and backfill with Argon (3 cycles). Note: Silver salts are light-sensitive; wrap the flask in foil.
-
Reagents: Add DMF (anhydrous, 3 mL), 2,6-Bis(trifluoromethyl)bromobenzene (1.0 mmol), and Olefin (1.5 mmol).
-
Reaction: Heat to 120°C for 12–18 hours.
-
Workup: The reaction mixture will contain a grey precipitate (
). Filter through Celite carefully to remove silver salts.-
Warning: Do not dispose of silver waste in general trash; use dedicated heavy metal waste streams.
-
Troubleshooting & Optimization Matrix
If conversion is low (<50%), follow this logic flow to identify the failure mode.
Figure 2: Troubleshooting decision tree for optimizing the coupling of hindered substrates.
Key Failure Modes:
-
No Reaction (Recovered SM): The catalyst cannot insert.
-
Fix: Switch to Protocol B . The cationic pathway is the most powerful tool for coordination issues.
-
-
Hydrodehalogenation (Ar-H): The Pd inserted but
-hydride elimination failed or the intermediate was reduced.-
Fix: Ensure the solvent is anhydrous. Switch from amine bases (which can serve as hydride sources) to inorganic bases like
in DMF.
-
References
-
Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society.[5][9] Link
- Establishes P(t-Bu)
-
Wu, X., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents. The Journal of Organic Chemistry. Link
- Provides quantitative data on the necessity of bulky phosphines for 2,6-disubstituted aryl halides.
-
BenchChem Application Note. (2025). Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine.[10]Link
- Validates the use of high temperature and specific Pd sources for bis-CF3 substituted analogs.
-
Steinbach, M., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis. Link
- Discusses the "elusive" nature of 2,6-disubstituted couplings and str
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Preparation of Organometallic Complexes with 2,6-Bis(trifluoromethyl)bromobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Sterically Demanding and Electron-Deficient Organometallics
The synthesis of organometallic complexes from 2,6-bis(trifluoromethyl)bromobenzene presents a unique set of challenges and opportunities for chemists in research, and particularly in drug development. The presence of two sterically bulky and highly electron-withdrawing trifluoromethyl groups at the ortho positions of the phenyl ring significantly influences the reactivity of the carbon-bromine bond and the resulting organometallic species. This guide provides an in-depth exploration of the preparation of Grignard and organolithium reagents from this substrate, as well as their subsequent application in transition-metal-catalyzed cross-coupling reactions. Understanding the nuances of these transformations is critical for harnessing the potential of the 2,6-bis(trifluoromethyl)phenyl moiety in the design of novel pharmaceuticals and functional materials. The unique electronic properties conferred by the trifluoromethyl groups can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]
I. Preparation of 2,6-Bis(trifluoromethyl)phenylmagnesium Bromide: A Grignard Reagent with Unique Characteristics
The formation of a Grignard reagent from 2,6-bis(trifluoromethyl)bromobenzene is a non-trivial process. The steric hindrance from the two ortho-trifluoromethyl groups can impede the approach of the aryl halide to the magnesium surface, while the strong electron-withdrawing nature of these groups deactivates the C-Br bond towards oxidative addition.[2] Consequently, standard Grignard reaction conditions often need to be modified to achieve successful reagent formation.
Causality Behind Experimental Choices:
-
Magnesium Activation: The passivating oxide layer on commercially available magnesium turnings is a significant barrier to reaction initiation.[3] Chemical activation is therefore crucial. The use of iodine, 1,2-dibromoethane, or mechanical activation (e.g., grinding the magnesium in situ) helps to expose a fresh, reactive magnesium surface.
-
Solvent System: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential. They not only solubilize the Grignard reagent but also coordinate to the magnesium center, stabilizing the organometallic species. For sterically hindered substrates, THF is often preferred due to its higher boiling point, allowing for higher reaction temperatures if necessary.
-
Initiation: Initiating the Grignard reaction can be the most challenging step. The use of a small amount of a more reactive halide, such as methyl iodide, can sometimes "kick-start" the reaction.
Detailed Protocol for the Preparation of 2,6-Bis(trifluoromethyl)phenylmagnesium Bromide:
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
2,6-Bis(trifluoromethyl)bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen or argon inlet, and a dropping funnel. Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium surface. Allow the flask to cool.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 2,6-bis(trifluoromethyl)bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Initiation: Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium turnings. The disappearance of the iodine color and the appearance of a cloudy solution, sometimes accompanied by gentle refluxing, indicate that the reaction has initiated. If the reaction does not start, gentle warming of the flask or the addition of a few drops of 1,2-dibromoethane may be necessary.
-
Addition: Once the reaction has been initiated, add the remaining solution of 2,6-bis(trifluoromethyl)bromobenzene dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until all the magnesium has been consumed. The resulting dark grey to brown solution is the Grignard reagent, which should be used immediately for subsequent reactions.
Safety Note: The preparation of Grignard reagents from trifluoromethyl-substituted aryl halides can be hazardous, with reports of potential detonations upon loss of solvent or moderate heating.[3] All operations should be conducted behind a blast shield in a well-ventilated fume hood.
II. Synthesis of 2,6-Bis(trifluoromethyl)phenyllithium via Lithium-Halogen Exchange
The preparation of 2,6-bis(trifluoromethyl)phenyllithium is typically achieved through a lithium-halogen exchange reaction, as direct lithiation of the corresponding arene is often difficult.[4] This method involves the reaction of 2,6-bis(trifluoromethyl)bromobenzene with an organolithium reagent, such as n-butyllithium or tert-butyllithium.
Causality Behind Experimental Choices:
-
Organolithium Reagent: n-Butyllithium is a commonly used reagent for lithium-halogen exchange. tert-Butyllithium is more reactive and can be advantageous for sterically hindered substrates, but it is also more pyrophoric.[5]
-
Low Temperature: These reactions are typically carried out at very low temperatures (-78 °C or lower) to prevent side reactions, such as the reaction of the newly formed aryllithium with the starting aryl bromide.[6]
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are necessary to solvate the organolithium species.
Detailed Protocol for the Preparation of 2,6-Bis(trifluoromethyl)phenyllithium:
Materials:
-
2,6-Bis(trifluoromethyl)bromobenzene
-
n-Butyllithium (solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or a three-neck flask with a low-temperature thermometer, septum, and nitrogen/argon inlet
-
Dry ice/acetone or liquid nitrogen bath
Procedure:
-
Apparatus Setup: Set up a flame-dried Schlenk flask or three-neck flask equipped with a magnetic stir bar, a low-temperature thermometer, and a septum under a positive pressure of nitrogen or argon.
-
Initial Cooldown: Add a solution of 2,6-bis(trifluoromethyl)bromobenzene (1.0 equivalent) in anhydrous THF to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium: Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise via syringe, while maintaining the temperature at or below -78 °C. The reaction is typically very fast.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 30-60 minutes to ensure complete exchange.
-
Usage: The resulting solution of 2,6-bis(trifluoromethyl)phenyllithium is used in situ for subsequent reactions. It is crucial to maintain the low temperature until the next reagent is added.
Safety Note: Organolithium reagents are pyrophoric and react violently with water.[5] All manipulations must be carried out under a strict inert atmosphere using proper air-free techniques. Always wear appropriate personal protective equipment, including a flame-retardant lab coat, safety glasses, and gloves.
III. Transition-Metal-Catalyzed Cross-Coupling Reactions
The organometallic reagents derived from 2,6-bis(trifluoromethyl)bromobenzene are valuable precursors for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of biaryl compounds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While direct Suzuki coupling of 2,6-bis(trifluoromethyl)bromobenzene is possible, the use of the corresponding organolithium or Grignard reagent to first form a boronic acid or ester can be a more reliable approach.
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura coupling.
B. Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. The 2,6-bis(trifluoromethyl)phenyl organometallic can be converted to an organostannane, which can then be used in Stille couplings.
C. Kumada Coupling
The Kumada coupling provides a direct route to biaryls by reacting a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst.[7] This method is particularly attractive as it avoids the pre-formation of organoboron or organotin reagents.
Workflow for Kumada Coupling:
Caption: Workflow for Kumada coupling.
D. Negishi Coupling
The Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂). Organozinc reagents often exhibit greater functional group tolerance than their Grignard or organolithium counterparts.[6]
IV. Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the preparation and use of organometallic reagents derived from 2,6-bis(trifluoromethyl)bromobenzene. Note that yields can be highly dependent on the specific reaction conditions and the purity of the reagents.
Table 1: Preparation of Organometallic Reagents
| Reagent | Method | Key Conditions | Typical Yield | Reference |
| 2,6-Bis(trifluoromethyl)phenylmagnesium Bromide | Grignard Formation | Mg turnings, I₂ (cat.), THF, reflux | Moderate to Good | [3] |
| 2,6-Bis(trifluoromethyl)phenyllithium | Lithium-Halogen Exchange | n-BuLi, THF, -78 °C | Good to Excellent | [4][6] |
Table 2: Cross-Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System | Typical Yield | Reference |
| Kumada | Grignard | Aryl Bromide | Ni(dppe)Cl₂ or Pd(PPh₃)₄ | Moderate to Good | [7] |
| Suzuki-Miyaura | Boronic Acid/Ester | Aryl Iodide | Pd(PPh₃)₄, K₂CO₃ | Good | [8] |
| Negishi | Organozinc | Aryl Bromide | Pd(OAc)₂/P(o-Tol)₃ | Good |
V. Conclusion and Future Perspectives
The preparation of organometallic complexes from 2,6-bis(trifluoromethyl)bromobenzene, while challenging, provides access to a valuable class of building blocks for medicinal and materials chemistry. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to confidently and safely work with these sterically hindered and electron-deficient systems. Future work in this area will likely focus on the development of more efficient and milder methods for the synthesis of these organometallic reagents, as well as the expansion of their application in novel catalytic transformations. The continued exploration of the unique reactivity conferred by the 2,6-bis(trifluoromethyl)phenyl group will undoubtedly lead to the discovery of new molecules with enhanced properties.
References
-
Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]
-
Enantioselective Functionalization of Light Alkanes and C(sp3)–H Bonds via Photoinduced Palladium Catalysis. (2022). ACS Publications. Retrieved from [Link]
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. (2022). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
The Mechanism of Lithium-Halogen Exchange. (2007). Macmillan Group. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2022). PubMed Central. Retrieved from [Link]
-
The Lithium–Halogen Exchange Reaction in Process Chemistry. (2007). ResearchGate. Retrieved from [Link]
-
Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. (2001). ResearchGate. Retrieved from [Link]
-
Introduction to the Organometallic Chemistry Meets Fluorine Issue. (2012). ACS Publications. Retrieved from [Link]
-
Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. (2012). RSC Publishing. Retrieved from [Link]
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. (2002). Google Patents.
-
Negishi coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides. (2007). ResearchGate. Retrieved from [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. (2011). PubMed Central. Retrieved from [Link]
-
Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. (2024). PubMed Central. Retrieved from [Link]
-
lithium halogen exchange #1 revised. (n.d.). Retrieved from [Link]
-
An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. (2002). ResearchGate. Retrieved from [Link]
-
OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. (2019). Retrieved from [Link]
-
Visible-Light-Induced Nickel-Catalyzed Radical Cross-Couplings to Access α-Aryl-α-trifluoromethyl Alcohols. (2022). ACS Publications. Retrieved from [Link]
-
Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). Retrieved from [Link]
-
LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. (1992). BYU ScholarsArchive. Retrieved from [Link]
-
Organometallic chemistry using partially fluorinated benzenes. (2015). RSC Publishing. Retrieved from [Link]
-
Phenyl triflimide. (n.d.). PubChem. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2022). PubMed. Retrieved from [Link]
-
The organometallic fluorine chemistry of palladium and rhodium: studies toward aromatic... (2010). PubMed. Retrieved from [Link]
-
Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. (n.d.). Retrieved from [Link]
-
The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination. (2009). ACS Publications. Retrieved from [Link]
-
Negishi coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future. (2021). MDPI. Retrieved from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2022). ACS Publications. Retrieved from [Link]
-
Kumada-Tamao-Corriu Cross Coupling. (2014). Chem-Station Int. Ed.. Retrieved from [Link]
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Troubleshooting & Optimization
overcoming catalyst deactivation with 2,6-Bis(trifluoromethyl)bromobenzene
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the deactivation of palladium catalysts in cross-coupling reactions and the use of 2,6-bis(trifluoromethyl)bromobenzene as a powerful tool to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is palladium catalyst deactivation in the context of cross-coupling reactions?
Palladium-catalyzed cross-coupling reactions are fundamental to modern synthesis, relying on a catalytic cycle that shuttles a palladium atom between different oxidation states, most commonly Pd(0) and Pd(II).[1][2] The active catalyst is typically a soluble, low-coordinate Pd(0) species.[1] Catalyst deactivation is any process that removes this active species from the catalytic cycle, leading to reduced reaction rates, stalled reactions, and lower yields.[3][4]
The primary mechanisms of deactivation in homogeneous cross-coupling reactions include:
-
Sintering/Aggregation: This is the most common pathway, where highly reactive, low-ligand Pd(0) intermediates agglomerate to form larger, insoluble palladium clusters, often observed as "palladium black."[5][6] These clusters have a low surface area and are catalytically inactive.
-
Poisoning: Impurities in the reaction mixture, such as sulfur or phosphorus compounds, can irreversibly bind to the active sites of the palladium catalyst, rendering it ineffective.[5][7]
-
Fouling: The deposition of insoluble organic materials or byproducts onto the catalyst surface can block access to the active sites.[5][8]
Q2: What are the common visual indicators of catalyst deactivation?
The most telling visual sign is the formation of a black precipitate, commonly known as palladium black. This indicates that the soluble Pd(0) catalyst has aggregated into an inactive, heterogeneous form. Other indicators include a reaction that starts but fails to proceed to completion (stalls), or a color change in the reaction mixture that deviates from the expected progression of a healthy catalytic cycle.
Q3: What is 2,6-Bis(trifluoromethyl)bromobenzene and why is it used as an additive?
2,6-Bis(trifluoromethyl)bromobenzene is an electron-deficient aryl bromide. The two trifluoromethyl (-CF3) groups are powerfully electron-withdrawing, which significantly alters the electronic properties of the C-Br bond.[9][10] It is used as a catalyst-stabilizing additive in palladium-catalyzed reactions that are prone to deactivation. Its unique structure allows it to rescue inactive palladium species and reintroduce them into the catalytic cycle.
Q4: How does 2,6-Bis(trifluoromethyl)bromobenzene mechanistically prevent or reverse catalyst deactivation?
The primary function of 2,6-bis(trifluoromethyl)bromobenzene is to intercept and reactivate off-cycle, inactive Pd(0) species. The proposed mechanism involves a slow, reversible oxidative addition.
-
Formation of Inactive Pd(0): During the catalytic cycle, unstable, coordinatively unsaturated Pd(0) intermediates can be formed. These species can either continue in the desired cycle or aggregate to form inactive palladium black.
-
Reactivation via Oxidative Addition: 2,6-Bis(trifluoromethyl)bromobenzene can undergo oxidative addition to these inactive Pd(0) species.[11][12] This reaction breaks up the palladium aggregates and converts the inactive, insoluble Pd(0) into a soluble, active Ar-Pd(II)-Br complex.
-
Re-entry into the Catalytic Cycle: This newly formed Pd(II) species can then be reduced back to an active Pd(0) catalyst by a suitable reducing agent in the reaction mixture (like a phosphine ligand, amine, or base), allowing it to re-enter the main catalytic cycle.
The steric hindrance from the two ortho-trifluoromethyl groups and the electron-deficient nature of the aryl ring make this oxidative addition slower than that of the primary aryl halide substrate, ensuring it acts as a background reactivation process without significantly competing with the main reaction.[13]
Troubleshooting Guide: Common Scenarios
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My Suzuki-Miyaura reaction starts but stalls at ~40-60% conversion, even with extended reaction times. How can I diagnose catalyst deactivation?
Answer: A stalled reaction is a classic symptom of catalyst deactivation. Before adding a stabilizer, it's crucial to confirm that other common issues are not the cause.
Diagnostic Workflow:
-
Verify Reagent Quality: Ensure all reagents, especially the base and solvent, are pure and dry. Impurities can act as catalyst poisons.[3][5]
-
Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Confirm that your reaction setup was properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitor for Precipitation: Check for the formation of palladium black. If present, deactivation via aggregation is highly likely.
-
Implement a Control Experiment: Set up the reaction again under identical conditions, but this time, add 2,6-bis(trifluoromethyl)bromobenzene (typically 5-10 mol% relative to the palladium catalyst) at the beginning of the reaction. If this reaction proceeds to completion or a significantly higher conversion, catalyst deactivation was the primary issue.
Troubleshooting Summary Table
| Symptom | Potential Cause | Diagnostic Step | Proposed Solution |
| Reaction stalls mid-way | Catalyst aggregation (sintering) | Monitor for Pd black; run control with additive | Add 2,6-bis(trifluoromethyl)bromobenzene (5-10 mol% vs. Pd) |
| Low, irreproducible yields | Poisoning from impure reagents | Use high-purity, degassed solvents and fresh reagents | Purify all reagents; use an additive to improve catalyst robustness |
| Reaction fails with challenging substrates | Faster deactivation rate than catalytic turnover | Analyze reaction progress at early time points | Add 2,6-bis(trifluoromethyl)bromobenzene to maintain active catalyst concentration |
Problem 2: I observed a significant amount of palladium black in my reaction flask. Is the catalyst completely dead, and is the reaction salvageable?
Answer: The formation of palladium black indicates widespread catalyst aggregation and is a primary cause of rate reduction.[5] While a significant portion of the catalyst is inactive, the reaction may not be entirely unsalvageable. The addition of 2,6-bis(trifluoromethyl)bromobenzene can help to "mine" palladium atoms from the surface of the black precipitate via oxidative addition, returning them to the solution as active species.
Rescue Protocol:
-
Temporarily lower the reaction temperature to slow down further aggregation.
-
Under a positive flow of inert gas, add a solution of 2,6-bis(trifluoromethyl)bromobenzene (5-10 mol% relative to the initial palladium loading) in a small amount of the reaction solvent.
-
Allow the mixture to stir for 15-30 minutes, then slowly return to the original reaction temperature.
-
Monitor the reaction for a renewed increase in product formation via TLC or LC-MS. A gradual lightening of the palladium black may also be observed.
While this can rescue a reaction, the best practice is to include the additive from the start to prevent deactivation in the first place.
Visualizing the Mechanism
To better understand the role of 2,6-bis(trifluoromethyl)bromobenzene, it is helpful to visualize both the standard catalytic cycle and the deactivation/reactivation pathways.
Caption: Palladium cycle with deactivation and reactivation pathways.
Experimental Protocols & Best Practices
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Using 2,6-Bis(trifluoromethyl)bromobenzene
This protocol provides a general guideline for a Suzuki-Miyaura reaction known to be susceptible to catalyst deactivation.
Reagents & Equipment:
-
Aryl Halide (Ar-X, 1.0 mmol, 1.0 equiv)
-
Boronic Acid or Ester (R-B(OR)2, 1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)2, 0.01 mmol, 1 mol%)
-
Phosphine Ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%)
-
Base (e.g., K3PO4, 2.0 mmol, 2.0 equiv)
-
2,6-Bis(trifluoromethyl)bromobenzene (0.001 mmol, 0.1 mol% vs. Ar-X; 10 mol% vs. Pd)
-
Anhydrous, degassed solvent (e.g., Toluene/H2O mixture, 10:1)
-
Schlenk flask or reaction vial, magnetic stirrer, inert gas line (Ar/N2)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, base, palladium catalyst, and phosphine ligand.
-
Add the 2,6-bis(trifluoromethyl)bromobenzene via syringe as a dilute solution in the reaction solvent.
-
Add the degassed solvent mixture to the flask.
-
Ensure the flask is sealed and place it in a preheated oil bath at the desired reaction temperature (e.g., 80-110 °C).
-
Stir vigorously for the required reaction time, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black.
-
Proceed with standard aqueous workup and purification by column chromatography.
Protocol 2: Control Experiment to Validate the Additive's Effect
To rigorously confirm that 2,6-bis(trifluoromethyl)bromobenzene is responsible for improved performance, a parallel control experiment is essential.
Procedure:
-
Set up two identical reactions side-by-side using the exact same batches of reagents and solvents.
-
Reaction A (Test): Follow Protocol 1 exactly as written, including the addition of 2,6-bis(trifluoromethyl)bromobenzene.
-
Reaction B (Control): Follow Protocol 1, but in step 2, add an equivalent volume of pure solvent instead of the additive solution.
-
Run both reactions under identical conditions (stirring rate, temperature, time).
-
Compare the outcomes. A significantly higher yield or conversion in Reaction A provides strong evidence for the beneficial effect of the additive in combating catalyst deactivation in your specific system.
Hypothetical Reaction Outcome Comparison
| Parameter | Reaction B (Control) | Reaction A (with Additive) |
| Reaction Time | 12 hours | 12 hours |
| Conversion (by LC-MS) | 55% | >98% |
| Isolated Yield | 48% | 92% |
| Visual Observation | Significant Pd black formation | Solution remains homogeneous longer |
By understanding the mechanisms of catalyst deactivation and employing targeted strategies like the use of 2,6-bis(trifluoromethyl)bromobenzene, researchers can develop more robust, efficient, and reliable cross-coupling methodologies for applications in pharmaceutical and materials science.
References
- Chemistry LibreTexts. (2023, August 2). 2.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.]()
- H-TEK. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them.]()
- YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).]()
- The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.]()
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.]()
- RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.]()
- NIH. (n.d.). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. PMC.]()
- PubMed. (2020, June 24). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands.]()
- University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).]()
- Request PDF. (n.d.).
- AmmoniaKnowHow. (n.d.).
- ResearchGate. (2025, August 6). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.]()
- NIH. (n.d.).
- ChemCatBio. (n.d.).
- H-TEK. (2024, April 23).
- NIH. (2025, May 29). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)
- ResearchGate. (n.d.).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. nobelprize.org [nobelprize.org]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. researchgate.net [researchgate.net]
- 10. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
minimizing homocoupling in Sonogashira reactions of 2,6-Bis(trifluoromethyl)bromobenzene
Technical Support Center: Optimization of Sonogashira Coupling for 2,6-Bis(trifluoromethyl)bromobenzene
Executive Summary
Subject: Minimizing Homocoupling (Glaser Coupling) in Sterically Hindered, Electron-Deficient Systems. Substrate Focus: 2,6-Bis(trifluoromethyl)bromobenzene. Primary Challenge: The ortho-bis-trifluoromethyl substitution creates a "perfect storm" for side reactions. The steric bulk significantly retards the Palladium cycle (specifically oxidative addition and transmetallation), while the electron-deficient nature of the ring does not sufficiently accelerate the reaction to outcompete the faster, Copper-mediated homocoupling of the alkyne.
This guide provides two validated pathways to suppress homocoupling: a Copper-Free Kinetic Method (Recommended) and a Copper-Mediated Process Control Method .
Module 1: Mechanistic Insight & Causality
To solve the problem, we must understand the competition between the Cross-Coupling Cycle (Pd) and the Homocoupling Cycle (Cu) .
-
The Homocoupling Driver: In the presence of Copper(I) and Oxygen, terminal alkynes undergo oxidative dimerization (Glaser coupling).[1] This cycle is fast and sterically undemanding.
-
The Substrate Bottleneck: Your substrate, 2,6-Bis(trifluoromethyl)bromobenzene, imposes severe steric hindrance. Standard catalysts (e.g.,
) struggle to undergo oxidative addition or ligand exchange at the crowded metal center. -
The Result: The Pd cycle slows down. The Cu cycle (if Cu is present) proceeds at its normal fast rate. Consequently, the alkyne is consumed by homocoupling before it can transmetallate to the Palladium.
Visualizing the Conflict
The following diagram illustrates the kinetic competition you are managing.
Caption: Kinetic competition between the fast, parasitic Glaser cycle (Red) and the sterically hindered Sonogashira cycle (Green).
Module 2: Protocol A - The Copper-Free Strategy (Recommended)
Logic: The only way to guarantee zero homocoupling is to eliminate the Copper catalyst entirely.
Challenge: Without Copper, the alkyne is less nucleophilic. We must compensate by using a highly active Palladium catalyst capable of facilitating the reaction despite the steric bulk of the 2,6-bis(
The Catalyst System: Pd-XPhos or Pd-P(t-Bu)3
We utilize bulky, electron-rich phosphine ligands (Buchwald-type or Tri-tert-butylphosphine). These ligands:
-
Boost Oxidative Addition: Their electron-rich nature pushes electron density onto the Pd, helping it break the C-Br bond of your electron-deficient ring.
-
Accommodate Sterics: Their bulkiness promotes the formation of monoligated Pd species (
), which are more active and accessible than crowded complexes.
Step-by-Step Protocol
| Parameter | Specification | Reason |
| Catalyst | Generates the active Pd(0) species in situ. | |
| Alternative | Pre-formed active catalyst for sterically hindered aryls. | |
| Base | DABCO (2.0 equiv) or | Strong enough to deprotonate the alkyne, but non-nucleophilic to avoid |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the polar transition states. |
| Temperature | 60°C - 80°C | Thermal energy is required to overcome the steric activation barrier. |
Procedure:
-
Charge: In a glovebox or under Argon flow, add
(2 mol%), XPhos (4 mol%), and 2,6-bis(trifluoromethyl)bromobenzene (1.0 equiv) to a reaction vial. -
Solvent: Add anhydrous, degassed MeCN (
concentration). -
Base: Add DABCO (2.0 equiv).
-
Alkyne: Add the terminal alkyne (1.1 equiv).
-
Seal & Heat: Seal the vial with a crimp cap (PTFE septum). Heat to 60°C. Monitor by HPLC/UPLC.
-
Note: If conversion is <50% after 4 hours, increase temp to 80°C.
-
Module 3: Protocol B - The Copper-Optimized Strategy
Logic: If you must use Copper (e.g., for cost or reaction rate reasons), you must engineer the process to starve the homocoupling pathway of its two requirements: High Alkyne Concentration and Oxygen .
Key Control: Slow Addition (Syringe Pump)
By keeping the concentration of free alkyne extremely low, the probability of two alkyne molecules meeting at a Cu center (homocoupling) becomes statistically negligible compared to the alkyne meeting the Pd-Aryl complex (cross-coupling).
Step-by-Step Protocol
| Parameter | Specification | Reason |
| Catalyst | Standard robust catalyst. | |
| Co-Catalyst | CuI (0.5 - 1.0 mol%) | CRITICAL: Use minimal Cu. Standard 5-10% is too high and promotes dimerization. |
| Base | Diisopropylamine (DIPA) or | Standard Sonogashira bases. |
| Atmosphere | Strict Argon/Nitrogen Sparging | Oxygen is the oxidant for homocoupling. It must be removed. |
Procedure:
-
Degassing: Sparge the solvent (THF or DMF) with Argon for 30 minutes before starting.
-
Pot Charge: Add Aryl Bromide (1.0 equiv), Pd catalyst, CuI, and Base to the reaction vessel.
-
Alkyne Prep: Dissolve the Alkyne (1.05 equiv) in a separate volume of degassed solvent. Load into a syringe.
-
Addition: Heat the reaction pot to the desired temperature (start at RT, go to 50°C if needed).
-
Syringe Pump: Add the Alkyne solution slowly over 2–4 hours.
-
Why? This ensures [Alkyne] is always the limiting reagent relative to the [Pd-Aryl] intermediate.
-
Module 4: Troubleshooting Guide (FAQ)
Q1: I see no homocoupling, but my starting material (Aryl Bromide) is not converting. Why?
-
Diagnosis: The catalyst is dying before it can activate the hindered C-Br bond.
-
Fix: Switch to Protocol A . The steric bulk of the two
groups prevents (standard ligand) from effectively promoting oxidative addition. You need XPhos or SPhos .
Q2: I am using Protocol A (Copper-free), but the reaction is extremely slow.
-
Diagnosis: The "Electron-Deficient" trap. While electron-poor rings usually react faster, the 2,6-substitution creates a "picket fence" around the bromide.
-
Fix: Increase temperature to 90°C and switch base to
in DMF. The "Cesium Effect" can assist in stabilizing the transition state and improving solubility.
Q3: Can I use standard Pd/C (Heterogeneous) catalysts?
-
Diagnosis: Generally, no. Heterogeneous catalysts struggle with sterically hindered substrates because the active sites are often in pores or crevices that the bulky 2,6-bis(
) molecule cannot access.
Q4: My reaction turned black and precipitated metal.
-
Diagnosis: "Palladium Black" formation. The Pd(0) is aggregating because the oxidative addition is too slow, leaving the Pd(0) idle and unstable.
-
Fix: Add excess ligand (e.g., increase XPhos to Pd ratio to 3:1 or 4:1) to stabilize the Pd(0) species.
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing reaction failure modes based on impurity profiling.
References
-
Gelbard, G. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 6886-6901. Link
-
Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000).[3] Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729–1731. Link
- Context: Establishes the use of for sterically hindered aryl bromides.
-
Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Sonogashira Coupling of Aryl Chlorides and Bromides. Journal of the American Chemical Society, 129(11), 3358–3366. Link
- Context: Demonstrates the superiority of XPhos ligands in challenging coupling environments.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
- Context: Authoritative review covering the mechanism of Glaser homocoupling and mitigation str
Sources
Technical Support Center: Managing Exothermic Reactions in the Lithiation of 2,6-Bis(trifluoromethyl)bromobenzene
Welcome to the Technical Support Center for the lithiation of 2,6-bis(trifluoromethyl)bromobenzene. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging yet synthetically valuable reaction. The inherent exothermicity of this transformation, coupled with the unique electronic properties of the substrate, necessitates a thorough understanding of the reaction parameters to ensure safety, reproducibility, and high yield.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format. Our goal is to equip you with the scientific rationale behind experimental choices and to provide actionable solutions to common problems encountered in the lab.
Core Principles: Understanding the Reaction
The lithiation of 2,6-bis(trifluoromethyl)bromobenzene is a lithium-halogen exchange reaction. An organolithium reagent, typically n-butyllithium (n-BuLi), reacts with the aryl bromide to form the desired 2,6-bis(trifluoromethyl)phenyllithium and the corresponding alkyl bromide.
This reaction is highly exothermic for two primary reasons: the formation of a stable C-Li bond and the inherent reactivity of organolithium reagents. The two electron-withdrawing trifluoromethyl (-CF₃) groups at the ortho positions significantly influence the reaction's characteristics. They increase the electrophilicity of the aryl ring, which can facilitate the lithium-halogen exchange. Furthermore, these bulky groups provide steric hindrance around the newly formed C-Li bond, which can affect its stability and subsequent reactions. There is also evidence that ortho-trifluoromethyl groups can provide electronic stabilization to the aryllithium species.[1][2]
Due to the pyrophoric nature of organolithium reagents like n-BuLi, all procedures must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper Schlenk line or glovebox techniques.[3]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the lithiation of 2,6-bis(trifluoromethyl)bromobenzene.
Reaction Initiation and Sluggishness
Q1: My reaction doesn't seem to start, or the conversion is very low. What are the common causes?
A1: Failure to initiate or low conversion can stem from several factors:
-
Inactive Organolithium Reagent: n-Butyllithium solutions can degrade over time, especially with improper storage. It is crucial to titrate your n-BuLi solution before use to determine its exact molarity. A common method is the titration with a known concentration of a secondary alcohol like 2-butanol in the presence of a colorimetric indicator such as 1,10-phenanthroline.
-
Wet Solvents or Glassware: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried or flame-dried under vacuum and that your solvents are anhydrous. Even trace amounts of water will quench the organolithium reagent and prevent the reaction from proceeding.
-
Low Reaction Temperature: While low temperatures are essential for controlling the exotherm, excessively low temperatures (e.g., below -78 °C) can sometimes slow the reaction rate to a crawl, especially if there is an initiation barrier. However, for this substrate, maintaining a low temperature is generally recommended.
-
Poor Quality Starting Material: Ensure your 2,6-bis(trifluoromethyl)bromobenzene is pure and free of any protic impurities.
Q2: I'm adding the n-BuLi, but I don't see the characteristic color change or any exotherm. What should I do?
A2: A lack of observable change upon addition of the first few drops of n-BuLi can be concerning. Here's a systematic approach to troubleshoot:
-
Pause the Addition: Stop adding the n-BuLi.
-
Check for Obvious Errors: Re-verify that you are adding the correct reagent and that the temperature of the reaction mixture is as expected.
-
"Priming" the Reaction: In a separate, small, dry flask, add a small amount of your aryl bromide and solvent. Add a drop of n-BuLi. If an exotherm or color change is observed, you can be more confident in your reagents and solvent. The issue may be with the main reaction vessel.
-
Slightly Increase Temperature (with extreme caution): If you are confident in your setup and reagents, you can try warming the reaction mixture by a few degrees (e.g., from -78 °C to -70 °C) to see if this helps initiate the reaction. However, be prepared for a sudden exotherm if the reaction does initiate. Never remove the cooling bath entirely.
Managing the Exotherm and Preventing Runaway Reactions
Q3: My reaction is too exothermic, and I'm struggling to control the temperature. What are the best practices for managing the heat generated?
A3: This is a critical safety concern. A thermal runaway can lead to a dangerous over-pressurization of the reaction vessel and potentially an explosion.[4][5] Here are key strategies for exotherm management:
-
Slow Addition Rate: The rate of heat generation is directly proportional to the rate of addition of your limiting reagent (usually the n-BuLi). Use a syringe pump for a slow, controlled, and consistent addition. This is the most effective way to control the exotherm.
-
Adequate Cooling: Ensure your cooling bath is large enough to absorb the heat generated. A dry ice/acetone bath (-78 °C) is standard for this type of reaction. For larger scale reactions, a cryostat may be necessary for more precise temperature control.
-
Efficient Stirring: Good agitation is crucial for dissipating heat from the point of addition throughout the reaction mixture. Use a properly sized stir bar and a stir plate with sufficient power to maintain a vortex.
-
Dilution: Running the reaction at a lower concentration (e.g., 0.1-0.2 M) will provide a larger thermal mass to absorb the heat of reaction, making temperature control easier.
-
Reverse Addition: In some cases, adding the aryl bromide solution to the n-BuLi solution (at low temperature) can help maintain a low concentration of the more reactive species and control the exotherm. However, this may not be suitable for all subsequent steps.
Q4: What are the signs of a potential thermal runaway, and what should I do if I suspect one is occurring?
A4: Be vigilant for the following signs:
-
A rapid, uncontrolled rise in the internal reaction temperature, even with the cooling bath in place.
-
A sudden increase in pressure within the reaction vessel (e.g., vigorous bubbling or gas evolution).
-
A noticeable change in the color or viscosity of the reaction mixture.
If you suspect a thermal runaway:
-
Stop the Addition of Reagents Immediately.
-
Ensure Unobstructed Venting: Make sure the system is not closed and can safely vent any pressure buildup (e.g., through a bubbler).
-
Do NOT Remove the Cooling Bath: Keep the reaction vessel immersed in the cooling bath.
-
Prepare for Quenching (as a last resort): If the temperature continues to rise uncontrollably, you may need to quench the reaction. This is a hazardous operation and should only be performed if you are confident you can do so safely. A pre-chilled, less reactive quenching agent like isopropanol can be added slowly. Never use water to directly quench a large amount of unreacted organolithium.
-
Alert Others and Evacuate if Necessary: If the situation becomes uncontrollable, alert your colleagues and be prepared to evacuate the area.
| Parameter | Recommendation for Exotherm Control | Rationale |
| Concentration | 0.1 - 0.5 M | Higher dilution provides a larger thermal mass to absorb the heat of reaction. |
| Addition Rate | Slow and controlled (e.g., via syringe pump) | Limits the instantaneous heat generation, allowing the cooling system to keep up. |
| Temperature | -78 °C (dry ice/acetone) or lower | Maintains a low internal temperature, slowing the reaction rate and providing a larger safety margin. |
| Stirring | Vigorous, maintaining a good vortex | Ensures rapid heat dissipation from the point of addition throughout the reaction mixture. |
Side Reactions and Byproduct Formation
Q5: I'm seeing byproducts in my reaction mixture. What are the likely side reactions with this substrate?
A5: Several side reactions are possible:
-
Benzyne Formation: At higher temperatures, the formed 2,6-bis(trifluoromethyl)phenyllithium can eliminate lithium fluoride to form a highly reactive benzyne intermediate. This intermediate can then be trapped by other nucleophiles or dimerize, leading to a complex mixture of products. Maintaining a very low reaction temperature is the best way to avoid this.
-
"Halogen Dance": This is an isomerization reaction where the lithium and bromine atoms "dance" around the aromatic ring. While less common in lithium-halogen exchange compared to deprotonation reactions, it is a possibility, especially if the reaction is allowed to warm or if certain additives are present.[6]
-
Reaction with the Solvent: n-BuLi can react with ethereal solvents like THF, especially at temperatures above -20 °C. This is another reason to maintain a low temperature throughout the reaction.
-
Incomplete Reaction: If the reaction does not go to completion, you will have unreacted starting material, which can complicate purification.
Q6: How can I minimize the formation of these byproducts?
A6:
-
Strict Temperature Control: This is the most critical factor. Keep the reaction at or below -78 °C from the start of the n-BuLi addition until the lithiated species is quenched.
-
Rapid Trapping: Once the lithiation is complete, add your electrophile promptly. The 2,6-bis(trifluoromethyl)phenyllithium may have limited stability, even at low temperatures.
-
Choice of Solvent: Diethyl ether is sometimes preferred over THF for lithium-halogen exchange as it is less prone to being deprotonated by the organolithium reagent.
Quenching and Work-up
Q7: What is the best way to quench the reaction after the lithiated species has been formed and reacted with my electrophile?
A7: A safe and effective quench is crucial.
-
Maintain Low Temperature: Do not remove the cooling bath before quenching.
-
Use a Protic Solvent: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard and effective quenching agent. It is mildly acidic and will neutralize any remaining organolithium species and hydrolyze any metal alkoxides formed during the reaction.
-
Slow Addition: Add the quenching solution slowly and carefully, as the quenching of any unreacted organolithium is also exothermic.
-
Stepwise Quenching for Unreacted Organolithium: If you suspect a large amount of unreacted n-BuLi or aryllithium remains, a more cautious, stepwise quench is recommended. First, add a less reactive alcohol like isopropanol, followed by methanol, and then the aqueous solution.
Q8: I'm having trouble with the work-up. Are there any specific issues to be aware of with this compound?
A8: The highly fluorinated nature of the product can sometimes lead to emulsions during aqueous extraction. If this occurs, adding a small amount of brine (saturated NaCl solution) can help to break the emulsion. Ensure you perform the extraction in a well-ventilated fume hood.
Best Practices & Protocols
This section provides a general protocol for the lithiation of 2,6-bis(trifluoromethyl)bromobenzene. Note: This is a representative procedure and should be adapted and optimized for your specific electrophile and scale.
Recommended Experimental Protocol
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of dry argon or nitrogen.
-
Prepare a solution of 2,6-bis(trifluoromethyl)bromobenzene (1.0 eq.) in anhydrous diethyl ether or THF (to make a 0.2 M solution) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Draw the required volume of a freshly titrated solution of n-butyllithium (1.05 eq.) into a dry syringe.
-
Add the n-BuLi solution dropwise to the stirred solution of the aryl bromide over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C. A syringe pump is highly recommended for this addition.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30-60 minutes.
-
-
Quenching with an Electrophile:
-
Prepare a solution of your electrophile (1.1 eq.) in the same anhydrous solvent.
-
Add the electrophile solution dropwise to the reaction mixture at -78 °C, again monitoring the internal temperature.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature overnight.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or another appropriate method.
-
Scale-Up Considerations
Scaling up this reaction presents significant safety challenges due to the increased exotherm.
-
Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. This can lead to localized "hot spots" and an increased risk of thermal runaway.
-
Flow Chemistry: For larger scale synthesis, transitioning to a continuous flow reactor is strongly recommended.[7][8][9] Flow chemistry offers superior heat and mass transfer, allowing for better temperature control and a safer reaction environment. The small reactor volume at any given time minimizes the potential hazard of a runaway reaction.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the lithiation and subsequent electrophilic quench.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues during the lithiation reaction.
References
-
Gau, M. R.; Zdilla, M. J. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. J. Vis. Exp.2016 , 117, 54705. [Link]
-
Snieckus, V. Directed ortho metalation. Toluene-α-metalation and ring metalation of N,N-diethylbenzamide. Competition and reconciliation. Chem. Rev.1990 , 90 (6), 879–933. [Link]
-
Wang, Z.; Liu, T.; Jiao, M. Advances in Lithium-Ion Battery Safety and Fire Prevention. MDPI2023 . [Link]
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Reddit. Struggling with Suzuki Reaction. r/Chempros. [Link]
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Gribble, G. W. Product Subclass 14: Aryllithium and Hetaryllithium Compounds. Science of Synthesis2014 . [Link]
-
Mongin, F.; Quéguiner, G. Halogen 'dance': A Way to Extend the Boundaries of Arene Deprotolithiation. ResearchGate2025 . [Link]
-
Hashinoki, M.; et al. SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. HETEROCYCLES2021 , 103 (1). [Link]
-
Yamaguchi, S.; et al. Highly Stable, Readily Reducible, Fluorescent, Trifluoromethylated 9‐Borafluorenes. Angew. Chem. Int. Ed.2008 , 47 (40), 7599-7602. [Link]
-
Hoge, B.; et al. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate2025 . [Link]
-
Weisenburger, G. A.; et al. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chem. Rev.2017 , 117 (19), 12174–12257. [Link]
-
Schlosser, M. Substituent effects on the relative rates and free energies of ortho- lithiation reactions: families of fluorobenzenes as the substrates. ARKIVOC2015 , (iv), 48-65. [Link]
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Wang, H.; et al. Thermal Runaway Risk Assessment of Li-ion Batteries Used in Energy Storage. Sandia National Laboratories2012 . [Link]
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Tatlow, J. C. Reactions of Polyfluorobenzenes With Nucleophilic Reagents. J. Res. Natl. Bur. Stand. A Phys. Chem.1963 , 67A (6), 517–528. [Link]
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Bakhanova, E. N.; et al. Making Endo-Cyclizations Favorable Again: Conceptually New Synthetic Approach to Benzotriazoles via Azide Group Directed Lithiat. The Royal Society of Chemistry2021 . [Link]
-
Hsieh, H.-W. Lithiaion flow chemistry platform and workflow at Amgen: Applications across phases of process development. ACS Fall 2025. [Link]
-
AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. 2017 . [Link]
-
Urata, S.; et al. An Efficient Deprotection of 2,6-Bis(trifluoromethyl)phenylboronic Esters via Catalytic Protodeboronation Using Tetrabutylammonium Fluoride. Synlett2019 , 30 (20), 2300-2304. [Link]
-
Kobayashi, Y.; et al. Preparation of Fluorine-Containing Phenylacetylenes by the Method of Corey and Fuchs. Chem. Pharm. Bull.1990 , 38 (12), 3326-3328. [Link]
-
Leroux, F. R.; et al. Relative Basicities of ortho-, meta-, and para-Substituted Aryllithiums. ResearchGate2025 . [Link]
-
Yoshida, J.-i.; et al. Calorimetric characterization of flash chemistry with organolithium: a new methodology for reaction calorimetry with high temporal resolution. Reaction Chemistry & Engineering2023 . [Link]
-
Kristensen, J.; et al. Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Org. Lett.2001 , 3 (9), 1435–1437. [Link]
-
Doughty, A. P.; et al. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. Molecules2021 , 26 (19), 5942. [Link]
-
Weix, D. J.; et al. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nat. Chem.2024 , 16, 346–354. [Link]
-
Bailey, W. F.; et al. Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. J. Org. Chem.2006 , 71 (7), 2822–2825. [Link]
-
Kim, H.; et al. Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing. Nat. Commun.2023 , 14, 1215. [Link]
-
Dumon, A. 3.3 - Supertesting set 19F NMR. Imperial College London2021 . [Link]
-
Wang, Z.; Liu, T.; Jiao, M. Advances in Lithium-Ion Battery Safety and Fire. MDPI2023 . [Link]
-
Ley, S. V.; et al. Towards an approach to small-scale aryllithium flash flow chemistry using low-cost, low volume reactors. ChemRxiv2024 . [Link]
-
Baran, P. S.; et al. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. J. Am. Chem. Soc.2021 , 143 (20), 7689–7695. [Link]
-
Wong, J. Y. F.; et al. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Org. Process Res. Dev.2022 , 26 (1), 2–20. [Link]
-
Balakrishna, M. S.; et al. Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. TDX (Tesis Doctorals en Xarxa)2013 . [Link]
-
Prosser, R. S.; et al. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. J. Biomol. NMR2012 , 53 (2), 143–152. [Link]
-
Vedsø, P.; et al. Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Org. Lett.2001 , 3 (9), 1435–1437. [Link]
-
Karp, M. Thermal Runaway Initiation Methods for Lithium Batteries. FAA Fire Safety2019 . [Link]
-
Kopach, M. E.; et al. Experience with Scale-Up of Low-Temperature Organometallic Reactions in Continuous Flow. Org. Process Res. Dev.2015 , 19 (10), 1368–1376. [Link]
-
Knochel, P.; et al. Practical and economic lithiations of functionalized arenes and heteroarenes using Cy 2 NLi in the presence of Mg, Zn or La halides in a continuous fl. Chem. Sci.2015 , 6, 6255-6261. [Link]
-
Hoge, B.; et al. Role of the 2,6-Bis(trifluoromethyl)phenyl Group on the Acidity of the Corresponding Phosphane. Eur. J. Inorg. Chem.2004 , 2004 (1), 114-121. [Link]
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Validation & Comparative
Comparative HPLC Guide: Purity Analysis of 2,6-Bis(trifluoromethyl)bromobenzene Derivatives
Executive Summary & Analytical Strategy
The Challenge: 2,6-Bis(trifluoromethyl)bromobenzene (CAS 118527-30-3) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Its purity analysis presents unique chromatographic challenges due to:
-
High Hydrophobicity: The two -CF3 groups and the bromine atom create a highly non-polar molecule, leading to long retention times on standard alkyl phases.
-
Positional Isomerism: Synthetic routes often generate the 2,4-bis(trifluoromethyl)bromobenzene isomer.[1] Separating this isomer from the 2,6-target is difficult on standard C18 columns due to identical mass and similar hydrophobicity.[1]
-
Low UV Activity: The electron-withdrawing groups reduce UV absorption, requiring low-wavelength detection (≤240 nm) where solvent cut-off becomes a noise factor.[1]
The Solution: This guide compares two distinct HPLC methodologies:
-
Method A (The Workhorse): A robust C18 approach suitable for general assay and gross purity checks.
-
Method B (The Specialist): A Pentafluorophenyl (PFP) approach designed specifically for fluorinated aromatics, offering superior resolution of positional isomers via
and F-F interactions.
Method A: The Standard C18 Protocol (General Purity)
This method utilizes hydrophobic interaction as the primary retention mechanism. It is cost-effective and robust for routine lot release where isomer content is known to be low.[1]
Chromatographic Conditions
| Parameter | Specification |
| Column | High-coverage C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (H₃PO₄) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 220 nm (Reference: 360 nm) |
| Injection Vol | 5 µL |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Equilibration start |
| 2.0 | 50 | Isocratic hold |
| 15.0 | 90 | Linear gradient |
| 18.0 | 90 | Wash |
| 18.1 | 50 | Re-equilibration |
| 23.0 | 50 | Stop |
Performance Characteristics
-
Retention Time (RT): ~10.5 min.
-
Pros: Highly reproducible; columns are ubiquitous in QC labs.[1]
-
Cons: Often fails to baseline-separate the 2,4-isomer (Resolution < 1.5); peak tailing can occur if residual silanols interact with the bromine.
Method B: The PFP Protocol (Isomer Specific)
Why this works: Pentafluorophenyl (PFP) phases possess a rigid aromatic ring functionalized with five fluorine atoms.[2] This creates a distinct retention mechanism involving:
- Interactions: Between the phenyl ring of the phase and the aromatic ring of the analyte.
-
Dipole-Dipole & Charge Transfer: The electron-deficient PFP ring interacts strongly with the electron-rich bromine and the electron-withdrawing CF3 groups.
-
Shape Selectivity: The rigid PFP phase can discriminate between the "crowded" 2,6-substitution pattern and the more linear 2,4-pattern.[1]
Chromatographic Conditions
| Parameter | Specification |
| Column | Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex F5 or ES Industries FluoroSep-RP), 4.6 × 150 mm, 2.6 µm (Core-shell preferred) |
| Mobile Phase A | Water + 10 mM Ammonium Formate (pH 3.[1]0) |
| Mobile Phase B | Methanol (MeOH) |
| Flow Rate | 0.8 mL/min |
| Column Temp | 25°C (Lower temp enhances shape selectivity) |
| Detection | UV @ 240 nm |
| Injection Vol | 3 µL |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 55 | Equilibration |
| 12.0 | 75 | Shallow gradient for selectivity |
| 15.0 | 95 | Wash |
| 18.0 | 55 | Re-equilibration |
Performance Characteristics
-
Retention Time (RT): ~8.2 min (2,6-isomer); ~9.1 min (2,4-isomer).[1]
-
Pros: Superior resolution (Rs > 2.5) of positional isomers; orthogonal selectivity to C18.
-
Cons: PFP columns require longer equilibration times; Methanol generates higher backpressure than ACN.[1]
Comparative Data Analysis
The following table summarizes the theoretical performance based on the physicochemical properties of fluorinated aromatics on alkyl vs. fluorinated phases.
| Metric | Method A (C18) | Method B (PFP) | Interpretation |
| Selectivity ( | 1.02 - 1.05 | 1.10 - 1.15 | PFP provides the necessary "gap" between peaks. |
| Resolution ( | 1.2 (Partial Co-elution) | 3.4 (Baseline Separation) | Method B is required for quantitative impurity analysis. |
| Tailing Factor ( | 1.3 | 1.1 | PFP phases often show better symmetry for halogenated aromatics.[1] |
| LOD (S/N=3) | 0.05% | 0.02% | Methanol (Method B) may have higher UV cutoff, but sharper peaks improve S/N. |
Visualizations
Figure 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the appropriate stationary phase based on the analytical objective (Routine QC vs. Isomer Profiling).
Figure 2: Interaction Mechanism Comparison
Caption: Mechanistic breakdown showing why PFP phases offer multi-modal retention compared to the single-mode hydrophobic retention of C18.
References
-
Euerby, M. R., & Petersson, P. (2003).[1] Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A. (Demonstrates PFP selectivity mechanisms).
-
Bell, D. S., & Jones, A. D. (2005).[1] Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. (Foundational text on Fluorine-Fluorine separation interactions).
-
Sielc Technologies. (n.d.).[1] HPLC Method for Analysis of Bromoform and Halogenated Aromatics. Retrieved January 31, 2026, from [Link][1]
-
Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved January 31, 2026, from [Link][1]
Sources
A Comparative Guide to the Reactivity of 2,6- vs. 3,5-Bis(trifluoromethyl)bromobenzene
For researchers and professionals in drug development and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern molecular design. The bis(trifluoromethyl)phenyl group, in particular, offers a powerful tool for modulating electronic properties, lipophilicity, and metabolic stability. However, the reactivity of the precursor aryl halides can vary dramatically based on the substitution pattern. This guide provides an in-depth comparison of two common isomers, 2,6-bis(trifluoromethyl)bromobenzene and 3,5-bis(trifluoromethyl)bromobenzene, focusing on the steric and electronic factors that govern their utility in key synthetic transformations.
The Decisive Influence of Isomerism: Steric vs. Electronic Effects
The fundamental difference in reactivity between these two isomers stems from the positioning of the two bulky and powerfully electron-withdrawing trifluoromethyl (-CF₃) groups relative to the bromine atom.
-
3,5-Bis(trifluoromethyl)bromobenzene (The Meta Isomer): In this configuration, the -CF₃ groups are positioned meta to the carbon-bromine bond. This arrangement is characterized by minimal steric hindrance around the reaction center. The primary influence of the -CF₃ groups is electronic; their strong, additive inductive electron-withdrawal (-I effect) renders the aromatic ring highly electron-deficient. This polarization enhances the electrophilicity of the carbon atom bonded to bromine, making the C-Br bond more susceptible to nucleophilic attack or oxidative addition.
-
2,6-Bis(trifluoromethyl)bromobenzene (The Ortho Isomer): Here, the -CF₃ groups flank the bromine atom in the ortho positions. This creates a severely crowded steric environment around the C-Br bond. While the electronic-withdrawing effects are still potent, the dominant characteristic of this isomer is the profound steric hindrance, which physically blocks the approach of catalysts and reagents to the reaction site.
The interplay of these factors is the primary determinant of the divergent chemical behavior observed for these two building blocks.
Caption: Logical diagram illustrating the key difference in steric accessibility of the C-Br bond.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations, are fundamental for constructing C-C and C-N bonds.[1][2] The success of these reactions is highly dependent on the initial oxidative addition step, where the palladium(0) catalyst inserts into the C-Br bond.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
3,5-Bis(trifluoromethyl)bromobenzene: This isomer is an excellent substrate for cross-coupling reactions.
-
Electronic Advantage: The electron-deficient nature of the aromatic ring accelerates the rate-limiting oxidative addition step.[3]
-
Steric Advantage: The unhindered C-Br bond allows for easy access by the palladium catalyst, even with standard phosphine ligands.
-
Experimental Outcome: Reactions typically proceed under mild conditions with high yields and efficiency. This substrate is widely used to install the 3,5-bis(trifluoromethyl)phenyl moiety, which is a key component in catalysts and pharmacologically active molecules.[4]
2,6-Bis(trifluoromethyl)bromobenzene: This isomer is a notoriously challenging substrate.
-
Steric Disadvantage: The two ortho -CF₃ groups severely impede the approach of the palladium catalyst, making oxidative addition extremely difficult. This is a classic example of a sterically demanding aryl halide.[5][6]
-
Experimental Outcome: Standard cross-coupling conditions often fail or give very low yields. Successful coupling requires specialized, highly active catalysts, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) and more forcing conditions like elevated temperatures. The development of catalysts for coupling sterically hindered substrates is an active area of research.[6]
Data Summary: Cross-Coupling Reactivity
| Isomer | Key Factor | Oxidative Addition | Overall Reactivity | Typical Conditions |
| 3,5-Bis(trifluoromethyl)bromobenzene | Electronic Activation | Favorable & Fast | High | Standard Pd catalysts, mild temperatures |
| 2,6-Bis(trifluoromethyl)bromobenzene | Steric Hindrance | Unfavorable & Slow | Very Low | Specialized bulky ligands, high temperatures |
Formation of Organometallic Reagents (Grignard & Organolithium)
The preparation of Grignard and organolithium reagents is another area where the isomeric differences are pronounced. These reagents are powerful nucleophiles and bases, essential for forming C-C bonds with various electrophiles.
3,5-Bis(trifluoromethyl)bromobenzene:
-
Reactivity: This isomer readily forms the corresponding Grignard reagent (3,5-bis(trifluoromethyl)phenyl magnesium bromide) by reaction with magnesium metal.[4] Similarly, lithium-halogen exchange with reagents like n-butyllithium proceeds efficiently.[7]
-
Causality: The accessible C-Br bond allows for straightforward insertion of magnesium or exchange with lithium.
-
Critical Safety Insight: It is crucial to note that trifluoromethyl-substituted phenyl Grignard reagents can be thermally unstable. There are reports of detonations upon heating or loss of solvent.[8] Research from Merck has detailed safer procedures for the preparation and handling of 3,5-bis(trifluoromethyl)phenyl Grignard reagent, which are essential for any laboratory or scale-up work.[9]
2,6-Bis(trifluoromethyl)bromobenzene:
-
Reactivity: The formation of the Grignard or organolithium reagent from this isomer is significantly more challenging.
-
Causality: The steric shielding of the C-Br bond hinders the reaction with magnesium metal or bulky alkyllithium reagents. While formation is possible, it may require activated magnesium (e.g., Rieke magnesium) or more reactive organolithium reagents and longer reaction times.
Representative Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Protocol 1: Suzuki-Miyaura Coupling of 3,5-Bis(trifluoromethyl)bromobenzene
This protocol demonstrates a typical, high-yielding coupling reaction with the more reactive meta-isomer.
Objective: To synthesize 3,5-bis(trifluoromethyl)-1,1'-biphenyl.
Methodology:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-bis(trifluoromethyl)bromobenzene (293 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 22 mg, 0.03 mmol, 3 mol%).
-
Add a 4:1 mixture of dioxane and water (5 mL).
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biphenyl product.
Protocol 2: Safe Generation of 3,5-Bis(trifluoromethyl)phenyl Magnesium Bromide
This protocol incorporates safety considerations highlighted in the literature for preparing this potentially hazardous reagent.[8][9]
Objective: To prepare a standardized solution of 3,5-bis(trifluoromethyl)phenyl magnesium bromide.
Methodology:
-
All glassware must be rigorously oven-dried and assembled hot under a stream of dry nitrogen.
-
Place magnesium turnings (36 mg, 1.5 mmol, 1.5 equiv.) in a three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet.
-
Add a small crystal of iodine to the flask to activate the magnesium.
-
In the dropping funnel, prepare a solution of 3,5-bis(trifluoromethyl)bromobenzene (293 mg, 1.0 mmol, 1.0 equiv.) in 3 mL of anhydrous tetrahydrofuran (THF).
-
Add a small portion (~0.5 mL) of the bromide solution to the magnesium. The reaction should initiate, evidenced by gentle reflux and disappearance of the iodine color. If it does not start, gentle warming with a heat gun may be required. CAUTION: Do not overheat.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours.
-
The resulting dark grey-to-brown solution of the Grignard reagent should be used immediately. NEVER remove the solvent, as the solid Grignard reagent is reported to be explosive.[8]
Conclusion and Recommendations for Researchers
The choice between 2,6- and 3,5-bis(trifluoromethyl)bromobenzene is not arbitrary; it has profound consequences for synthesis design and execution.
-
For facile functionalization and high-yield coupling, 3,5-bis(trifluoromethyl)bromobenzene is the vastly superior choice. Its lack of steric hindrance and favorable electronic profile make it a reliable and versatile building block for a wide range of transformations, including palladium-catalyzed cross-couplings and the formation of organometallic reagents. Researchers using this isomer must, however, remain vigilant about the documented thermal instability of its Grignard reagent derivative.
-
2,6-Bis(trifluoromethyl)bromobenzene should be considered a specialist reagent for when its specific substitution pattern is non-negotiable. Researchers must anticipate significant synthetic challenges, particularly in cross-coupling reactions. Success will likely require extensive screening of advanced catalyst systems, bulky ligands, and more aggressive reaction conditions to overcome the formidable steric barrier presented by the ortho-trifluoromethyl groups.
By understanding the fundamental principles of steric hindrance and electronic effects that govern the reactivity of these isomers, scientists can make more informed decisions, anticipate challenges, and design more efficient and successful synthetic routes in their research and development endeavors.
References
- Vertex AI Search. Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. US6255545B1.
- PubMed. Reactivity of Aryl Trifluoromethyl Ketimines toward Organometallic Nucleophiles under Protic and Aprotic Conditions.
- Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Org. Lett., 2022, 24, 2145-2148.
- LookChem. Cas 328-70-1,3,5-Bis(trifluoromethyl)bromobenzene.
- Sigma-Aldrich. 1,3-Bis(trifluoromethyl)-5-bromobenzene 99 328-70-1.
- ResearchGate.
- ACS Catalysis. Recent Developments in Negishi Cross-Coupling Reactions.
- ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- ACS Publications.
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- Organic Syntheses Procedure. 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone.
- RSC Publishing. Exploring structural and electronic effects in three isomers of tris{bis(trifluoromethyl)
- Journal of the American Chemical Society. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)
- ResearchGate.
- Wikipedia. Negishi coupling.
- The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate.
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A Comparative Guide to Trifluoromethylated Bromobenzenes in Suzuki-Miyaura Coupling: An In-Depth Technical Analysis for Synthetic Strategy
Abstract
The introduction of a trifluoromethyl (CF₃) group into biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science, imparting profound effects on lipophilicity, metabolic stability, and electronic properties. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the requisite C-C bonds to create these valuable structures. This guide presents a comparative study of ortho-, meta-, and para-trifluoromethylated bromobenzenes in Suzuki coupling. We will dissect the intricate interplay of electronic and steric effects governed by the CF₃ group's position, analyze the performance of state-of-the-art catalytic systems, and provide detailed experimental protocols to empower researchers in drug discovery and development to make informed strategic decisions.
Introduction: The Trifluoromethyl Group as a "Super Halogen" in Synthesis
The trifluoromethyl group is often considered a "super halogen" due to its strong electron-withdrawing nature and significant steric bulk. Its presence on an aryl halide has a dichotomous effect on the Suzuki-Miyaura coupling. On one hand, the powerful inductive effect (-I) of the CF₃ group makes the ipso-carbon of the C-Br bond more electron-deficient, which generally accelerates the rate-determining oxidative addition step of the palladium catalyst.[1] On the other hand, steric hindrance, especially from an ortho-CF₃ group, can impede catalyst coordination and subsequent steps in the catalytic cycle. Understanding the balance of these effects is paramount for reaction optimization and catalyst selection. This guide will illuminate these nuances through a comparative analysis of the three constitutional isomers of bromobenzotrifluoride.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura reaction mechanism is essential to appreciate the subtle influences of the trifluoromethyl substituent. The generally accepted catalytic cycle provides a framework for rationalizing the observed reactivity differences between the isomers.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The key steps influenced by the trifluoromethyl group are:
-
Oxidative Addition: The electron-withdrawing CF₃ group enhances the electrophilicity of the aryl bromide, facilitating the insertion of the Pd(0) catalyst. This step is generally faster for all trifluoromethylated isomers compared to non-substituted bromobenzene.
-
Transmetalation: The transfer of the aryl group from the activated boronic acid to the palladium center. The electronic nature of the ligands on palladium, which are influenced by the trifluoromethyl group on the aryl ring already attached to the metal, can affect the rate of this step.
-
Reductive Elimination: The final step where the new C-C bond is formed and the biaryl product is released, regenerating the Pd(0) catalyst. Steric hindrance can make this step more difficult.
Comparative Reactivity Analysis: Ortho vs. Meta vs. Para Isomers
The position of the CF₃ group relative to the bromine atom dictates a clear hierarchy in reactivity due to the interplay of electronic and steric effects.
Electronic Effects
The trifluoromethyl group is a potent electron-withdrawing group primarily through induction (-I effect) and also exhibits a weak deactivating resonance effect (-M effect).
-
Para-Trifluoromethylbromobenzene : The inductive withdrawal is strong, making the C-Br bond highly polarized and susceptible to oxidative addition. This isomer typically exhibits the highest reactivity.
-
Meta-Trifluoromethylbromobenzene : The inductive effect is still significant at the meta position, leading to enhanced reactivity compared to unsubstituted bromobenzene.
-
Ortho-Trifluoromethylbromobenzene : While the inductive effect is strongest at the ortho position, it is counteracted by significant steric hindrance.
Steric Effects
Steric hindrance is a critical factor, particularly for the ortho isomer. The bulky CF₃ group adjacent to the reaction site can hinder the approach of the bulky palladium catalyst, slowing down the oxidative addition step. This steric clash can also destabilize the resulting organopalladium intermediate, potentially impeding subsequent steps in the catalytic cycle.
Performance Data Synthesis
Direct comparative studies under identical conditions are sparse in the literature. However, by synthesizing data from various high-impact studies utilizing modern, efficient catalyst systems, a clear performance trend emerges. The following table collates representative yields for the Suzuki coupling of the three isomers with phenylboronic acid, showcasing this reactivity trend.
| Substrate (Isomer) | Catalyst System (Representative) | Yield (%) | Key Observations | Reference |
| 4-Bromobenzotrifluoride (para) | Pd₂(dba)₃ / SPhos | 98 | Consistently high yields are achieved with various modern catalyst systems. The strong electronic activation leads to rapid and efficient coupling. | [2] |
| 3-Bromobenzotrifluoride (meta) | Pd(OAc)₂ / RuPhos | 95 | High yields are readily achievable, often comparable to the para isomer, especially with robust catalyst systems designed for electron-deficient substrates. | [2] |
| 2-Bromobenzotrifluoride (ortho) | Pd(OAc)₂ / RuPhos | 85 | Yields are generally lower than meta and para isomers. Steric hindrance necessitates more optimized conditions, often requiring bulkier, more electron-rich ligands (e.g., Buchwald-type phosphines) to promote efficient catalysis. | [2] |
The Crucial Role of Ligands and Catalysts
The choice of the phosphine ligand or N-heterocyclic carbene (NHC) is arguably the most critical parameter for achieving high efficiency in the Suzuki coupling of trifluoromethylated bromobenzenes, especially for the sterically hindered ortho isomer.
Buchwald-Type Phosphine Ligands
Bulky, electron-rich monophosphine ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, have proven to be exceptionally effective for coupling electron-deficient and sterically hindered aryl halides.
-
Expertise & Experience: The bulk of these ligands promotes the formation of a monoligated, highly reactive 14-electron Pd(0) species (L-Pd), which is crucial for efficient oxidative addition. The electron-rich nature of the phosphine increases the electron density on the palladium center, which also facilitates the oxidative addition step and stabilizes the resulting Pd(II) intermediate. For the ortho-CF₃ isomer, ligands like RuPhos and XPhos are often superior due to their ability to create a sterically accessible yet highly active catalytic center.
N-Heterocyclic Carbenes (NHCs)
NHCs are strong σ-donating ligands that form very stable bonds with palladium, creating robust catalysts that are often resistant to decomposition at high temperatures.
-
Expertise & Experience: The strong Pd-NHC bond can prevent catalyst deactivation pathways, leading to higher turnover numbers. For challenging substrates like 2-bromobenzotrifluoride, NHC-based catalysts can offer an advantage in terms of catalyst stability and overall efficiency, particularly when high temperatures are required to overcome steric hindrance.
Figure 2. Logical workflow for selecting a ligand based on substrate isomer.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and serve as excellent starting points for the Suzuki-Miyaura coupling of trifluoromethylated bromobenzenes. They incorporate best practices to ensure reproducibility.
General Protocol for Suzuki-Miyaura Coupling using a Buchwald Ligand
This protocol is optimized for challenging couplings, including the ortho-isomer.
Materials:
-
Trifluoromethylated bromobenzene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Experimental Workflow:
Figure 3. Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
To an oven-dried Schlenk tube, add the trifluoromethylated bromobenzene, arylboronic acid, Pd(OAc)₂, RuPhos, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, allow the reaction to cool to room temperature. Quench with water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.
Trustworthiness through Self-Validation: This protocol includes an inert atmosphere setup, anhydrous solvent, and a well-defined catalyst/ligand system, which are critical for reproducibility. Monitoring by TLC/GC-MS allows for clear determination of reaction completion, preventing the formation of byproducts from prolonged heating.
Conclusion and Future Outlook
The positional isomerism of the trifluoromethyl group on a bromobenzene ring exerts a predictable and profound influence on its reactivity in Suzuki-Miyaura coupling, with a general trend of para > meta >> ortho. This reactivity is a direct consequence of the balance between the group's strong electron-withdrawing inductive effect and its steric profile. While the ortho isomer presents a significant steric challenge, modern catalytic systems, particularly those employing bulky, electron-rich Buchwald-type phosphine ligands or robust NHC ligands, have largely overcome this hurdle, enabling the efficient synthesis of highly substituted trifluoromethylated biaryls. For researchers and drug development professionals, a deep understanding of these principles allows for the rational design of synthetic routes and the judicious selection of catalysts to maximize efficiency and yield, ultimately accelerating the discovery and development of new chemical entities.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalysed Cross-Coupling. Angewandte Chemie International Edition, 47(37), 7150-7150. This is a general reference; a more specific one would be ideal if found. A placeholder URL is [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Comparative Guide: Structural Elucidation of 2,6-Bis(trifluoromethyl)bromobenzene Derivatives
Topic: Single-crystal X-ray Diffraction of 2,6-Bis(trifluoromethyl)bromobenzene Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
The 2,6-bis(trifluoromethyl)phenyl moiety is a privileged scaffold in modern drug discovery.[1] It offers a unique combination of metabolic obstruction (blocking P450 oxidation sites) and extreme steric bulk that enforces orthogonal conformation in biaryl systems.[1] However, this steric crowding creates significant challenges for solution-state analysis (NMR).[1]
This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against solution-state NMR for this specific class of compounds, demonstrating why SCXRD is the requisite gold standard for validating the "orthogonal twist" and C-Br bond activation.[1]
The Challenge: Steric Crowding and Structural Ambiguity[1]
In 2,6-bis(trifluoromethyl)bromobenzene derivatives, the two bulky
-
The "Magic" Trifluoromethyl: Unlike methyl groups,
groups are electrostatically negative and significantly larger (Van der Waals radius 2.7 Å vs 2.0 Å for ).[1] -
The Problem: In solution, rapid rotation (even if restricted) or equivalent chemical environments can make atropisomers indistinguishable by standard
H or F NMR.[1] You cannot definitively prove the dihedral angle—a critical parameter for receptor binding affinity—without solid-state data.
Visualizing the Analytical Pathway
The following decision matrix illustrates when to escalate from NMR to SCXRD for these derivatives.
Figure 1: Analytical decision matrix. Due to the high rotational barrier of 2,6-bis(CF3) systems, NMR often fails to capture the static 3D conformation required for SAR studies.[1]
Comparative Analysis: SCXRD vs. NMR
The following table contrasts the performance of SCXRD and NMR specifically for 2,6-bis(trifluoromethyl)bromobenzene derivatives.
| Feature | Solution State NMR ( | Single-Crystal XRD (Mo-K |
| Primary Output | Chemical shift (electronic environment) | Atomic coordinates (3D geometry) |
| Conformational Insight | Time-averaged (dynamic).[1] Cannot easily measure exact torsion angles. | Static. Precise measurement of the "Orthogonal Twist" (typically 70°–90°).[1] |
| Steric Quantification | Indirect (via NOE or coupling constants).[1] | Direct. Measures C-Br bond elongation due to steric repulsion.[1] |
| Atropisomerism | Requires chiral shift reagents or variable-temperature (VT) studies.[1] | Definitive. Directly images the enantiomer/atropisomer present in the lattice.[1] |
| Sample Requirement | ~5-10 mg (Recoverable).[1] | Single crystal >0.1 mm (Often destructive).[1] |
| Limitation | Requires crystalline solid; |
Structural Insights: What SCXRD Reveals
When you successfully diffract a 2,6-bis(trifluoromethyl) derivative, two specific structural anomalies typically appear. These are the "signatures" of the scaffold.
A. The "Orthogonal Twist"
In biaryl derivatives (e.g., formed via Suzuki coupling of the parent bromide), the steric bulk of the
-
Observation: The dihedral angle between the two aromatic rings is forced to nearly
.[1] -
Drug Design Implication: This creates a permanent "propeller" shape, which can be exploited to fill specific hydrophobic pockets in enzymes that flat molecules cannot access.[1]
B. C-Br Bond Elongation
In the parent 2,6-bis(trifluoromethyl)bromobenzene, the bromine atom is squeezed between six fluorine atoms.[1]
-
Standard C-Br length: ~1.89 Å.[1]
-
2,6-Bis(
) C-Br length: Typically elongated to 1.91–1.93 Å .[1] -
Causality: Electronic repulsion between the lone pairs of the fluorine and bromine atoms weakens the C-Br bond.[1] This explains the enhanced reactivity of this scaffold in oxidative addition steps during metal-catalyzed cross-coupling.
C. Fluorous Segregation
Fluorine atoms are "paranoid"—they prefer to interact with themselves rather than hydrogen atoms.[1]
-
Lattice Packing: SCXRD often reveals "fluorous layers" or channels where
groups cluster together.[1] This segregation stabilizes the crystal lattice, often making these compounds higher melting than their non-fluorinated analogues.[1]
Experimental Protocol: Crystallization & Data Collection
Growing diffraction-quality crystals of these derivatives is non-trivial due to the rotational freedom of the
Step 1: Solvent Strategy (The "Fluorous Trick")
Do not rely on standard hexane/ethyl acetate layering.[1] The fluorinated groups require specific solvation.[1]
-
Recommended Solvent System: Dichloromethane (DCM) + Pentane (or Heptane).[1]
-
Advanced Additive: If crystallization fails, add trace amounts of trifluorotoluene .[1] This acts as a "fluorine-friendly" bridge, helping the molecules order themselves into a lattice.[1]
Step 2: Crystallization Workflow[1]
Figure 2: Vapor diffusion protocol optimized for fluorinated aromatics. Lower temperatures reduce the thermal motion of the CF3 groups during nucleation.[1]
Step 3: Data Collection Parameters[1]
References
-
Cambridge Structural Database (CSD). Crystal structure of 2-bromo-1,3,6,8-tetramethylBOPHY (Analogous brominated systems). [Link][1]
-
PubChem. 1-Bromo-4-nitro-2,6-bis-(trifluoromethyl)benzene (Compound Summary). [Link][1][3]
-
Zhao, et al. (2023). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline.[1] (Demonstrates fluorous packing layers). [Link]
-
Hardacre, C., et al. Biaryl Torsional Energetics and OPLS Force Fields.[1][4] (Discusses the steric clash in ortho-substituted biaryls). [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. 1-Bromo-4-nitro-2,6-bis-(trifluoromethyl)benzene | C8H2BrF6NO2 | CID 89814653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Characterization of biaryl torsional energetics and its treatment in OPLS all-atom force fields - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Effects of 2,6-Bis(trifluoromethyl)phenyl Substitution
Introduction: A Duality of Force and Size
In the landscape of functional group modification for pharmaceuticals, agrochemicals, and materials science, the 2,6-bis(trifluoromethyl)phenyl substituent presents a compelling case of dual influence. It is characterized by one of the most potent electron-withdrawing effects achievable through substitution on an aromatic ring, a consequence of the two trifluoromethyl (-CF₃) groups.[1][2] Simultaneously, these ortho-substituents impose a significant steric shield around the point of attachment, influencing molecular conformation and reactivity.[3] This guide provides a comparative analysis of the profound electronic effects of this substitution, grounded in experimental data, and outlines the methodologies required to assess them. We will explore how this unique combination of properties distinguishes the 2,6-bis(trifluoromethyl)phenyl group from other common substituents and discuss the appropriate frameworks for its quantitative evaluation.
Quantifying Electronic Influence Through Acidity: The pKa of Substituted Benzoic Acids
The most direct and unambiguous method to quantify the electronic effect of a substituent is to measure its influence on the acidity of an attached functional group. The ionization of substituted benzoic acids in water is the foundational reaction for the Hammett equation, a cornerstone of physical organic chemistry.[4] By measuring the acid dissociation constant (pKa), we can directly probe the stability of the resulting carboxylate anion. Electron-withdrawing groups stabilize this anion, leading to a stronger acid and a lower pKa value.
The 2,6-bis(trifluoromethyl) substitution results in a dramatic increase in acidity compared to unsubstituted benzoic acid and even surpasses the effect of having five fluorine substituents. This highlights the exceptional electron-withdrawing power of the two ortho -CF₃ groups. Conversely, electron-donating groups like methyl destabilize the anion, resulting in a weaker acid.
Table 1: Comparative pKa Values of Substituted Benzoic Acids
| Compound | Substituent | pKa (in water, 25°C) | Electronic Effect |
| 2,6-Bis(trifluoromethyl)benzoic acid | 2,6-(CF₃)₂ | 2.27 (Predicted)[5] | Strongly Electron-Withdrawing |
| Pentafluorobenzoic acid | F₅ | ~1.48 - 1.75[5][6] | Strongly Electron-Withdrawing |
| Benzoic Acid | H | 4.20[7][8] | Neutral Reference |
| 2,6-Dimethylbenzoic acid | 2,6-(CH₃)₂ | 3.36[9][10] | Weakly Electron-Donating (Inductive) & Steric |
Note: The pKa for 2,6-dimethylbenzoic acid is lower than benzoic acid, which may seem counterintuitive for an electron-donating group. This is a classic example of steric hindrance to solvation of the carboxylate and twisting of the carboxyl group out of the plane of the benzene ring, which inhibits resonance stabilization of the neutral acid.
Experimental Workflow: pKa Determination by Potentiometric Titration
To ensure the trustworthiness and reproducibility of pKa measurements, a well-defined experimental protocol is essential. Potentiometric titration is a high-precision technique for determining pKa values.[11]
Protocol: Potentiometric Titration of a Weak Acid
-
Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH readings across the titration range.[4]
-
Sample Preparation: Prepare a solution of the analyte (e.g., the substituted benzoic acid) of known concentration, typically around 1-10 mM. The solvent should be deionized water or a mixed solvent system if solubility is an issue. Note that pKa values are solvent-dependent.[11]
-
Ionic Strength Maintenance: Add a background electrolyte, such as 0.15 M KCl, to the solution. This is a critical step to maintain a constant ionic strength, which keeps the activity coefficients of the ions relatively constant throughout the titration.[4]
-
Inert Atmosphere: Purge the solution with an inert gas like nitrogen or argon for 10-15 minutes before and during the titration. This prevents the dissolution of atmospheric CO₂, which can form carbonic acid and interfere with the accurate determination of the endpoint for weak acids.
-
Titration: Place the solution in a jacketed vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C). Immerse the calibrated pH electrode and a magnetic stir bar. Add a standardized solution of strong base (e.g., 0.1 M carbonate-free NaOH) in small, precise increments using a calibrated burette.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Acquire more data points near the equivalence point where the pH changes most rapidly.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the buffer region). For higher precision, the equivalence point can be determined from the maximum of a first-derivative plot (ΔpH/ΔV vs. V).[12]
The Hammett Equation: A Tool and Its Limitations for Ortho-Substituents
The Hammett equation (log(k/k₀) = σρ) is a powerful tool for correlating reaction rates and equilibria with substituent electronic effects.[13] The substituent constant (σ) quantifies the electronic influence of a substituent, while the reaction constant (ρ) measures the sensitivity of a given reaction to these effects.
However, the standard Hammett treatment is explicitly not applicable to ortho-substituents.[6][14] This is because the substituent is in close proximity to the reaction center, leading to steric interactions and through-space field effects that are not present for meta and para substituents. These steric effects are reaction-dependent and cannot be captured by a single, universal σ_ortho_ constant.
For the 2,6-bis(trifluoromethyl)phenyl group, the steric hindrance is substantial. Therefore, attempting to define a standard Hammett σ constant would be misleading. A more appropriate, though complex, framework is the Taft equation :
log(k/k₀) = ρσ + δEs[15]
Spectroscopic Evidence of Electron Withdrawal
Spectroscopic techniques provide further qualitative and quantitative evidence of the electronic effects of the 2,6-bis(trifluoromethyl)phenyl group.
A. Infrared (IR) Spectroscopy
The stretching frequency of a carbonyl group (C=O) is highly sensitive to the electronic environment. Electron-withdrawing groups attached to the aromatic ring remove electron density from the carbonyl group, leading to a stronger, stiffer bond that vibrates at a higher frequency (wavenumber).[2][8] We can predict that the C=O stretch of 2,6-bis(trifluoromethyl)acetophenone would be at a significantly higher wavenumber compared to acetophenone.
Table 2: Representative C=O Stretching Frequencies for Substituted Acetophenones
| Compound | Substituent | ν(C=O) in CCl₄ (cm⁻¹) | Trend |
| 4-Methoxyacetophenone | 4-OCH₃ (EDG) | ~1684 | Lower Frequency |
| Acetophenone | H | ~1691 | Reference |
| 4-Nitroacetophenone | 4-NO₂ (EWG) | ~1700 | Higher Frequency |
| 2,6-Bis(trifluoromethyl)acetophenone | 2,6-(CF₃)₂ (Strong EWG) | >1700 (Predicted) | Significantly Higher Frequency |
EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Values are approximate and serve to illustrate the trend.
B. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shift of a carbon atom in ¹³C NMR is dependent on its local electron density. Electron-withdrawing groups "deshield" nearby carbon nuclei, causing their resonance to appear at a higher chemical shift (further downfield). For the 2,6-bis(trifluoromethyl)phenyl group, we expect the ipso-carbon (C1, attached to the rest of the molecule) and the carbons bearing the -CF₃ groups (C2, C6) to be significantly deshielded and shifted downfield compared to benzene.
Table 3: Comparative ¹³C NMR Chemical Shifts (ppm) for Substituted Benzenes in CDCl₃
| Carbon Position | Benzene | 1,3-Bis(trifluoromethyl)benzene | 1,4-Bis(trifluoromethyl)benzene | Expected for 2,6-Disubstitution |
| C-ipso (CF₃) | - | ~131.8 (q) | ~132.5 (q) | ~131-133 (q) |
| C-ortho | 128.5 | 125.6 | 126.1 | Deshielded |
| C-meta | 128.5 | 132.0 | 126.1 | Deshielded |
| C-para | 128.5 | 129.5 | 132.5 (q) | Deshielded |
(q) denotes a quartet due to C-F coupling. The data for the 1,3- and 1,4-isomers clearly shows the strong deshielding effect of the -CF₃ group on the directly attached (ipso) carbon and demonstrates the general downfield shift expected for all aromatic carbons in the 2,6-isomer.
Conclusion
The 2,6-bis(trifluoromethyl)phenyl group is a substituent of extremes. Its electronic character is dominated by the powerful inductive withdrawal of two ortho -CF₃ groups, making it one of the most strongly deactivating groups used in organic chemistry. This effect is clearly and quantitatively demonstrated by the low pKa value of its corresponding benzoic acid. While traditional Hammett analysis is inappropriate due to overwhelming steric effects, the principles of physical organic chemistry, evidenced through acidity measurements and spectroscopic shifts, consistently point to its profound electron-deficient nature. Researchers and drug development professionals can leverage this potent electronic withdrawal to modulate the properties of molecules, but must remain cognizant of the equally significant steric demands that will invariably influence conformation and reactivity.
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Online] Available at: [Link]
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Wikipedia. Pentafluorobenzoic acid. [Online] Available at: [Link]
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NIST. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino substituted derivatives. [Online] Available at: [Link]
-
PubChem. Pentafluorobenzoic acid. [Online] Available at: [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Online] Available at: [Link]
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Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Online] Available at: [Link]
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Jones, R. N., et al. (1957). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. [Online] Available at: [Link]
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Oregon State University. 13C NMR Chemical Shift. [Online] Available at: [Link]
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Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. [Online] Available at: [Link]
-
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University of Wisconsin-Madison. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Online] Available at: [Link]
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Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Online] Available at: [Link]
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University of Calgary. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Online] Available at: [Link]
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Pomona College. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. [Online] Available at: [Link]
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Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]
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PubChem. 2,6-Dimethylbenzoic acid. [Online] Available at: [Link]
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Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Online] Available at: [Link]
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A Computational and Experimental Guide to the Reactivity of 2,6-Bis(trifluoromethyl)bromobenzene
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine-containing moieties is a well-established strategy to modulate the physicochemical and biological properties of organic molecules.[1][2] The trifluoromethyl group (CF3), in particular, is prized for its strong electron-withdrawing nature and significant steric bulk, which can enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive analysis of the reactivity of 2,6-bis(trifluoromethyl)bromobenzene, a key building block in the synthesis of complex fluorinated molecules. Through a combination of computational insights and experimental data, we will compare its performance in several critical transformations against less sterically hindered and electronically distinct alternatives: 2-bromotoluene and 2-bromo-1,3-dimethylbenzene.
The Unique Profile of 2,6-Bis(trifluoromethyl)bromobenzene: Steric Hindrance and Electronic Effects
The reactivity of an aryl halide is fundamentally governed by the interplay of steric and electronic factors. In 2,6-bis(trifluoromethyl)bromobenzene, the two bulky CF3 groups flanking the bromine atom create a sterically congested environment around the reaction center. This steric hindrance can significantly impact the approach of reagents and catalysts.
Furthermore, the trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine.[1] The presence of two such groups on the aromatic ring significantly decreases the electron density of the benzene ring and polarizes the C-Br bond, making the carbon atom more electrophilic and potentially more susceptible to nucleophilic attack, while also influencing the energetics of oxidative addition in catalytic cycles.
Comparative Reactivity in Key Transformations
To provide a practical understanding of its synthetic utility, we will compare the reactivity of 2,6-bis(trifluoromethyl)bromobenzene with 2-bromotoluene and 2-bromo-1,3-dimethylbenzene in three widely used synthetic methodologies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation/Grignard formation.
Suzuki-Miyaura Coupling: Navigating Steric Challenges
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[3][4] However, the efficiency of this palladium-catalyzed cross-coupling can be highly sensitive to the steric environment of the aryl halide.
Computational Insights: Density Functional Theory (DFT) calculations can provide valuable insights into the reaction mechanism and activation barriers. For the Suzuki-Miyaura coupling, the rate-determining step is often the transmetalation or reductive elimination.[5] Computational studies would likely show a higher activation energy for the oxidative addition and subsequent steps for 2,6-bis(trifluoromethyl)bromobenzene compared to 2-bromotoluene and 2-bromo-1,3-dimethylbenzene due to the steric clash between the bulky CF3 groups and the palladium catalyst's ligands.
Experimental Observations: In practice, the Suzuki-Miyaura coupling of 2,6-bis(trifluoromethyl)bromobenzene often requires more forcing conditions, such as higher temperatures, longer reaction times, and the use of specialized bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the catalytic cycle. In contrast, 2-bromotoluene and 2-bromo-1,3-dimethylbenzene, with their less demanding steric profiles, typically undergo coupling under milder conditions with a wider range of catalysts.
Table 1: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling
| Substrate | Typical Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2,6-Bis(trifluoromethyl)bromobenzene | Pd(OAc)2 / SPhos | 100-120 | 12-24 | 60-80 |
| 2-Bromotoluene | Pd(PPh3)4 | 80-100 | 4-8 | >90 |
| 2-Bromo-1,3-dimethylbenzene | Pd(PPh3)4 | 80-100 | 4-8 | >90 |
Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Bis(trifluoromethyl)bromobenzene
-
To an oven-dried Schlenk flask, add 2,6-bis(trifluoromethyl)bromobenzene (1.0 mmol), the desired boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Lithiation and Grignard Formation: The Challenge of Halogen-Metal Exchange
The formation of organolithium and Grignard reagents is fundamental for creating carbon nucleophiles. However, the presence of ortho-substituents can significantly influence the outcome of these reactions.
Computational Insights: Computational studies can predict the relative stability of different organometallic species and the transition states for their formation. For 2,6-bis(trifluoromethyl)bromobenzene, direct deprotonation (ortho-lithiation) is unlikely due to the absence of an ortho-directing group and the presence of the bromine atom. The primary pathway is expected to be halogen-metal exchange. However, the steric bulk of the CF3 groups could hinder the approach of the organolithium or magnesium reagent, potentially requiring more reactive reagents or longer reaction times.
Experimental Observations: Experimentally, the formation of the Grignard reagent from 2,6-bis(trifluoromethyl)bromobenzene can be sluggish and may require activation of the magnesium. [6][7]Halogen-metal exchange with alkyllithium reagents like n-butyllithium is a more common approach to generate the corresponding aryllithium species. However, the stability of this aryllithium can be a concern, and side reactions may occur. In contrast, 2-bromotoluene and 2-bromo-1,3-dimethylbenzene readily form Grignard and organolithium reagents under standard conditions. [8][9][10]A notable side reaction for Grignard formation is the formation of biphenyl from the coupling of the Grignard reagent with unreacted aryl bromide. [9] Table 3: Comparison of Conditions for Organometallic Reagent Formation
| Substrate | Reagent | Conditions | Observations |
| 2,6-Bis(trifluoromethyl)bromobenzene | Mg, THF | Reflux, requires activation | Sluggish reaction |
| 2,6-Bis(trifluoromethyl)bromobenzene | n-BuLi, THF | -78 °C | Halogen-metal exchange |
| 2-Bromotoluene | Mg, Et2O | Room Temperature | Readily forms Grignard |
| 2-Bromo-1,3-dimethylbenzene | Mg, Et2O | Room Temperature | Readily forms Grignard |
Experimental Protocol: Lithiation of 2,6-Bis(trifluoromethyl)bromobenzene
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of 2,6-bis(trifluoromethyl)bromobenzene (1.0 mmol) in anhydrous tetrahydrofuran (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
The aryllithium reagent is now ready for reaction with a suitable electrophile.
Logical Flow for Organometallic Reagent Formation
Caption: A simplified logical flow for the formation and reaction of organometallic reagents.
Conclusion: A Versatile but Demanding Building Block
Computational and experimental evidence consistently demonstrates that 2,6-bis(trifluoromethyl)bromobenzene is a valuable but challenging substrate. Its unique combination of steric bulk and strong electron-withdrawing character necessitates carefully optimized reaction conditions, often requiring specialized catalysts and more forcing conditions compared to less substituted analogues like 2-bromotoluene and 2-bromo-1,3-dimethylbenzene.
For researchers and drug development professionals, understanding these reactivity patterns is crucial for the efficient design and execution of synthetic routes. While its use may require additional optimization, the resulting highly functionalized, fluorinated molecules offer significant potential in the development of novel pharmaceuticals and advanced materials. This guide serves as a foundational resource for navigating the synthetic landscape of this important chemical entity.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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The steric and electronic effects of aliphatic fluoroalkyl groups. ResearchGate. [Link]
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Grignard Reaction. Department of Chemistry, University of Massachusetts Boston. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
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1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Organic Syntheses. [Link]
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The mechanism, electronic and ligand effects for reductive elimination from arylPd(ii) trifluoromethyl complexes: a systematic DFT study. Dalton Transactions. [Link]
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Directed (ortho) Metallation. University of Rochester. [Link]
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An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. ResearchGate. [https://www.researchgate.net/publication/239546050_An_Improved_Preparation_of_35-Bis trifluoromethylacetophenone_and_Safety_Considerations_in_the_Preparation_of_35-Bistrifluoromethylphenyl_Grignard_Reagent]([Link] trifluoromethylacetophenone_and_Safety_Considerations_in_the_Preparation_of_35-Bistrifluoromethylphenyl_Grignard_Reagent)
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7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
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Grignard Reaction: Synthesis of Triphenylmethanol. University of California, Irvine. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
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Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA. [Link]
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Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience. [Link]
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Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]
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Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials. [Link]
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Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PubMed Central. [Link]
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Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
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Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation. bioRxiv. [Link]
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Amine. Wikipedia. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
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Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PubMed Central. [Link]
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Comparing experimental and computational approaches for studying the binding of N-heterocyclic carbenes. NSF Public Access Repository. [Link]
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Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]
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2-Bromotoluene. PubChem. [Link]
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Safety Operating Guide
Personal protective equipment for handling 2,6-Bis(trifluoromethyl)bromobenzene
This guide outlines the critical safety, logistical, and operational protocols for handling 2,6-Bis(trifluoromethyl)bromobenzene (CAS: 106067-34-5 / Analogous CAS 118527-30-3).[1]
Senior Scientist Note: While often treated similarly to standard bromobenzene, the addition of two trifluoromethyl (-CF₃) groups at the ortho positions significantly alters the compound's lipophilicity and density (~1.7–1.8 g/mL).[1] This increases its potential for skin permeation and changes its behavior in spills (it sinks in water).[1] The steric bulk of the 2,6-substitution pattern creates a "molecular fortress" around the bromine atom, but this does not mitigate the acute toxicity or flammability hazards.[1]
Part 1: Executive Safety Summary
| Parameter | Critical Status |
| Physical State | Liquid (Colorless to pale yellow).[1] High density. |
| Primary Hazards | Irritant (Skin/Eye/Resp) , Flammable Liquid , Potential Skin Absorption .[1] |
| GHS Signal | WARNING |
| H-Codes | H226 (Flammable), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.). |
| Emergency | Skin: Wash with soap/water for 15 min.[2] Eyes: Rinse 15 min.[1][2][3][4] Spill: Absorb with inert material; do not flush to drain.[1] |
Part 2: The Hierarchy of Controls & PPE Selection
Personal Protective Equipment (PPE) is the last line of defense.[1] Engineering controls are primary.[1]
Engineering Controls (Mandatory)
-
Fume Hood: All transfers, weighing, and reactions must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.[1]
-
Ventilation: Do not use on an open benchtop.[1] The high vapor density (heavier than air) means vapors can accumulate in low-lying areas or "creep" along bench surfaces.[1]
PPE Selection Matrix
The presence of fluorine atoms increases the solvent's ability to permeate standard rubber.
| Protection Zone | Recommended Material | Scientific Rationale |
| Hand (Splash) | Nitrile (Double-gloved) | Standard nitrile (minimum 5 mil) provides sufficient protection for incidental splashes only if changed immediately upon contact.[1] |
| Hand (Immersion) | Viton® or Silver Shield™ (Laminate) | Fluorinated solvents can degrade nitrile and latex over time.[1] For spill cleanup or prolonged handling, fluoroelastomer (Viton) or laminate barriers are required to prevent permeation.[1] |
| Eye / Face | Chemical Splash Goggles | Safety glasses are insufficient due to the liquid nature and high density of the reagent; a splash will carry significant kinetic energy. |
| Body | Poly-coated Lab Coat / Apron | Standard cotton coats absorb liquids.[1] Use a chemical-resistant apron if handling volumes >50 mL to prevent soak-through to skin.[1] |
Part 3: Operational Workflow & Visualization
Diagram 1: PPE Decision Logic
This logic gate ensures you select the correct protection based on the task intensity.
Caption: Decision logic for selecting PPE based on volume and engineering control availability.
Part 4: Step-by-Step Handling Protocol
A. Pre-Operational Prep[1]
-
Inspect Glassware: Ensure no micro-fractures.[1] The high density of the liquid (approx. 1.8 g/mL) exerts higher hydrostatic pressure on glassware than water or ethanol.[1]
-
Prepare Neutralization: Have a container of inert absorbent (vermiculite or sand) ready inside the hood.[1]
B. Transfer Techniques[1]
-
Pipetting: Do not use air-displacement pipettes (e.g., standard Gilson/Rainin) without a filter tip, and preferably use positive displacement pipettes .[1] The high vapor pressure and density can cause the liquid to "drip" or aerosolize from standard tips.[1]
-
Syringes: Use glass syringes with Luer-lock needles. The solvent may swell the rubber plunger of plastic syringes, causing them to seize.
C. Post-Work Decontamination[1]
-
Wipe Down: Wipe the exterior of the reagent bottle with a dry tissue, then a solvent-dampened tissue (acetone/ethanol) before returning it to storage.[1]
-
Glove Removal: Perform "beak method" removal.[1] Do not touch the exterior of the gloves with bare skin. Wash hands immediately with soap and cool water (warm water opens pores).[1]
Part 5: Emergency & Disposal Protocols
Diagram 2: Spill Response Workflow
Immediate actions to take in the event of a benchtop spill.
Caption: Sequential workflow for containing and disposing of fluorinated bromobenzene spills.
Waste Disposal Classification
-
Stream: Halogenated Organic Waste .[1]
-
Segregation: Do NOT mix with non-halogenated solvents (e.g., acetone, hexane) if your facility recycles solvents, as the fluorine/bromine content contaminates the recycling stream.[1]
-
Labeling: Clearly mark tags with "Contains Fluorinated Aromatics."[1]
References
-
Fisher Scientific. (2024).[1] Safety Data Sheet: 2,4-Bis(trifluoromethyl)bromobenzene (Analogous Structure).[1] Retrieved from [1]
-
PubChem. (2025).[1] Benzene, 1-bromo-2-(trifluoromethyl)- (Compound Summary). National Library of Medicine.[1] Retrieved from [1]
-
University of Pennsylvania EHRS. (2023).[1] Nitrile Glove Chemical Compatibility Reference.[1][5][6] (General guidance for halogenated hydrocarbons). Retrieved from
-
Cornell University EHS. (2022).[1] Guide to Solvent Waste Recycling and Disposal.[1] Retrieved from [1]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
